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  • Product: 7-Methylpyrido[2,3-D]pyrimidin-4-amine
  • CAS: 120266-91-3

Core Science & Biosynthesis

Foundational

Elucidating the Putative Mechanism of Action of 7-Methylpyrido[2,3-d]pyrimidin-4-amine in Cancer Cells: An Analog-Driven Hypothetical Framework

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2][3][4][5] This guide focuses on a specific, under-researched derivative, 7-Methylpyrido[2,3-d]pyrimidin-4-amine. In the absence of direct experimental data for this compound, this document presents a deeply researched, hypothetical mechanism of action. By analyzing the extensive literature on its close structural analogs, we postulate that 7-Methylpyrido[2,3-d]pyrimidin-4-amine functions as a multi-targeted tyrosine kinase inhibitor. This guide will delineate its likely molecular targets, the downstream signaling pathways it is predicted to modulate, and a comprehensive framework of experimental protocols required to validate these hypotheses. Our objective is to provide a robust, scientifically-grounded roadmap for future research and drug development efforts centered on this promising compound.

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Foundation for Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[6][7] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[8][9] The pyrido[2,3-d]pyrimidine core has emerged as a highly successful scaffold for designing such inhibitors. Its bicyclic structure mimics the purine core of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. This has led to the development of several approved drugs and numerous clinical candidates targeting various cancer types.[3][4][5]

Hypothesized Molecular Targets and Mechanism of Action

Based on its core structure and the influence of the methyl and amine substitutions, we hypothesize that 7-Methylpyrido[2,3-d]pyrimidin-4-amine acts as a multi-kinase inhibitor. Its primary mechanism is likely the competitive inhibition of ATP binding to the kinase domain of several key receptor tyrosine kinases (RTKs) and potentially cell cycle-regulating kinases.

Primary Target Class: Receptor Tyrosine Kinases (RTKs)

Many successful kinase inhibitors with a similar core structure target RTKs that are crucial for tumor angiogenesis and proliferation.[10][11][12]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGFR family, particularly VEGFR-2, is a principal driver of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[13][14][15] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy that effectively chokes off a tumor's blood and nutrient supply.[16][17] We postulate that 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a potent inhibitor of VEGFRs.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs (PDGFR-α and PDGFR-β) play a crucial role in the proliferation of tumor cells and the recruitment of pericytes, which stabilize newly formed blood vessels.[18][19][20] Their inhibition can therefore lead to both direct anti-proliferative effects and a disruption of the tumor vasculature.[21]

  • c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is a well-established oncogenic driver in several cancers, most notably gastrointestinal stromal tumors (GIST) and certain leukemias.[6][8][22] Activating mutations in c-Kit lead to uncontrolled cell proliferation and survival.[7] Pyrido[2,3-d]pyrimidine analogs have shown activity against c-Kit, making it a probable target.

Secondary Target Class: Cell Cycle Kinases
  • Cyclin-Dependent Kinase 4 (CDK4): The pyrido[2,3-d]pyrimidin-7-one substructure is famously the core of Palbociclib, a selective CDK4/6 inhibitor. While our subject compound has a different substitution pattern, the potential for interaction with CDKs cannot be overlooked.[1][2] CDK4, in complex with Cyclin D, controls the G1-S phase transition of the cell cycle.[23] Inhibition of CDK4 would lead to cell cycle arrest and prevent cancer cell division.

Postulated Downstream Signaling Consequences

The inhibition of these kinases by 7-Methylpyrido[2,3-d]pyrimidin-4-amine would disrupt multiple critical signaling pathways within the cancer cell and its microenvironment.

Anti-Angiogenic Effects via VEGFR Inhibition

By blocking VEGFR-2 on endothelial cells, the compound would inhibit the downstream activation of two major signaling cascades:

  • The PI3K/Akt Pathway: Crucial for endothelial cell survival and migration.

  • The RAS/MEK/ERK Pathway: Essential for endothelial cell proliferation.

The collective impact is a potent anti-angiogenic effect, leading to reduced tumor vascularization, increased hypoxia, and ultimately, tumor growth inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Compound 7-Methylpyrido [2,3-d]pyrimidin-4-amine Compound->VEGFR Inhibits Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation, Survival, Migration Akt->Proliferation Promotes MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Putative anti-angiogenic signaling pathway.

Anti-Proliferative and Pro-Apoptotic Effects

Inhibition of PDGFR and c-Kit on the tumor cells themselves would block similar downstream pathways (PI3K/Akt and RAS/MEK/ERK), which are often constitutively active in cancer.[24][25] This dual blockade would lead to a decrease in cell proliferation and an induction of apoptosis (programmed cell death).

G cluster_membrane Tumor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS Compound 7-Methylpyrido [2,3-d]pyrimidin-4-amine Compound->PDGFR Inhibits Compound->cKit Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Putative anti-proliferative signaling pathway.

Cell Cycle Arrest via CDK4 Inhibition

If the compound also inhibits CDK4, it would prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the S phase. This results in a G1 cell cycle arrest.

G Compound 7-Methylpyrido [2,3-d]pyrimidin-4-amine CDK4 CDK4/Cyclin D Compound->CDK4 Inhibits Rb Rb CDK4->Rb Phosphorylates Arrest G1 Arrest pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S G1-S Phase Transition E2F->G1_S Promotes G cluster_workflow Experimental Validation Workflow P1 Protocol 1: In Vitro Kinase Assay P2 Protocol 2: Cell Viability Assay P1->P2 Confirm Cellular Activity P3 Protocol 3: Western Blot Analysis P2->P3 Probe Target Engagement P4 Protocol 4: Cell Cycle & Apoptosis Assay P3->P4 Confirm Phenotype Result Mechanism of Action Profile P4->Result

Caption: Overall experimental validation workflow.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of 7-Methylpyrido[2,3-d]pyrimidin-4-amine against the hypothesized kinase targets.

Methodology:

  • Reagents: Recombinant human kinases (VEGFR-2, PDGFR-β, c-Kit, CDK4/Cyclin D1), appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 100 µM.

  • Assay Plate Setup: In a 384-well plate, add kinase, buffer, and the test compound dilutions.

  • Initiate Reaction: Add the ATP/substrate mixture to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detect Activity: Add the ADP-Glo™ reagent to terminate the reaction and deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the generated light with a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

Expected Outcome: A quantitative measure of potency (IC50) for each kinase, which will identify the primary targets.

Target KinaseHypothetical IC50 (nM)Rationale based on Analogs
VEGFR-25 - 50Potent inhibition is characteristic of multi-kinase inhibitors like Sunitinib and Pazopanib. [10][11][26][27]
PDGFR-β10 - 100Often a co-target with VEGFR in this class of compounds. [18][20]
c-Kit20 - 150Important target for GIST, often inhibited by this scaffold. [6][8][9]
CDK4> 1000Selectivity for RTKs over CDKs is common unless specific structural motifs for CDK binding are present.
Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the dose-dependent effect of the compound on the growth and viability of cancer cell lines with known kinase dependencies.

Methodology (MTT Assay):

  • Cell Lines:

    • HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR-dependent).

    • U87MG: Human glioblastoma (PDGFR-driven).

    • GIST-T1: Gastrointestinal stromal tumor (c-Kit mutation).

    • MCF-7: Breast cancer (as a potential CDK4-sensitive line).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 7-Methylpyrido[2,3-d]pyrimidin-4-amine for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis for Target Phosphorylation

Objective: To confirm that the compound inhibits the activity of its target kinases within the cellular context.

Methodology:

  • Cell Treatment: Treat the selected cell lines (e.g., HUVEC stimulated with VEGF) with the compound at concentrations around its GI50 value for 1-2 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe separate membranes with primary antibodies against the phosphorylated forms of the target kinases (e.g., p-VEGFR2, p-PDGFRβ, p-c-Kit) and their downstream effectors (p-Akt, p-ERK).

    • Strip and re-probe the membranes with antibodies for the total protein levels of each target to ensure equal loading.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation levels upon compound treatment.

Protocol 4: Cell Cycle and Apoptosis Analysis

Objective: To determine the phenotypic consequences of target inhibition, specifically cell cycle arrest and induction of apoptosis.

Methodology (Flow Cytometry):

  • Cell Treatment: Treat cancer cells (e.g., GIST-T1) with the compound at 1x and 5x the GI50 concentration for 24 and 48 hours.

  • For Cell Cycle Analysis:

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with a solution containing Propidium Iodide (PI) and RNase.

    • Analyze the DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

  • For Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest the cells (do not fix).

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Analyze immediately by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Conclusion and Future Perspectives

This guide puts forth a well-reasoned, hypothetical mechanism of action for 7-Methylpyrido[2,3-d]pyrimidin-4-amine as a multi-targeted kinase inhibitor with potent anti-angiogenic and anti-proliferative properties. The proposed primary targets—VEGFR, PDGFR, and c-Kit—are all validated nodes in cancer signaling, making this compound a compelling candidate for further investigation. The provided experimental framework offers a clear path to rigorously test these hypotheses, determine the compound's precise molecular mechanism, and establish its potential as a novel therapeutic agent. Future studies should also explore its pharmacokinetic properties, in vivo efficacy in xenograft models, and potential mechanisms of acquired resistance to fully characterize its therapeutic promise.

References

  • c-Kit, a receptor tyrosine kinase, is involved in intracellular signaling, and the mutated form of c-Kit plays a crucial role in occurrence of some cancers. The function of c-Kit has led to the concept that inhibiting c-Kit kinase activity can be a target for cancer therapy. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells.
  • Sunitinib inhibits cellular signalling by targeting multiple receptor tyrosine kinases (RTKs). These include all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs)
  • Pazopanib is a multiple kinase inhibitor that limits tumor growth by targeting angiogenesis via inhibition of enzymes including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-KIT and FGFR. Pazopanib - Wikipedia.
  • Sunitinib inhibits the phosphorylation of multiple receptor tyrosine kinases (RTKs). It is a potent inhibitor of platelet- derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT-3), colony stimulating factor receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). DRUG NAME: Sunitinib - BC Cancer.
  • Sunitinib is an inhibitor for various tyrosine kinases, namely PDGFR, KIT, RET, FLT3, and VEGFR1-3. This leads to inhibiting several signalling pathways, such as RAS/MAPK, PI3K/AKT, and protein kinase C. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...
  • Signaling through c-KIT plays a role in the regulation of cell survival, proliferation, and differentiation. Studies have indicated that c-KIT plays an important role in the occurrence of cancer.
  • Dysregulated platelet-derived growth factor receptor signaling is implicated in a number of cancer types and is among the targets of many FDA-approved multikinase inhibitors. Next Generation of PDGFR Inhibitors Makes Headway in GIST - OncLive.
  • Pazopanib Hydrochloride is a type of targeted cancer therapy known as a tyrosine kinase inhibitor (TKI). It is primarily used for the treatment of renal cell carcinoma (RCC) and certain types of soft tissue sarcoma. What is the mechanism of Pazopanib Hydrochloride?
  • The PDGFR gene, or Platelet-Derived Growth Factor Receptor gene, plays a crucial role in the regulation of cellular proliferation, differentiation, and development. What are PDGFR gene inhibitors and how do they work?
  • PDGFR inhibitors, a class of targeted therapeutic agents designed to modulate the platelet-derived growth factor receptor (PDGFR) pathway, have emerged as a pivotal focus in cancer research and precision medicine. PDGFR Inhibitors: 60+Potent, Highly Selective & Cited | Selleckchem.
  • Pazopanib's mechanism of action is centered on its ability to inhibit several receptor tyrosine kinases (RTKs) that are pivotal in the processes of tumor growth, angiogenesis, and metastasis. pazopanibhydrochloride - Liv Hospital.
  • Platelet-derived growth factor receptor A (PDGFR-A) inhibitors are a class of drugs used to treat gastrointestinal stromal tumors... PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList.
  • c-Kit, also known as CD117, is a type of receptor tyrosine kinase found on the surface of various cell types. This receptor plays a pivotal role in cell signaling, growth, and survival. What are c-Kit inhibitors and how do they work?
  • Pazopanib is a multi-tyrosine kinase inhibitor that competes with adenosine triphosphate for binding to the intracellular side of tyrosine kinase receptors and prevents the ATP-induced activation of these receptors. Drug review: Pazopanib | Japanese Journal of Clinical Oncology - Oxford Academic.
  • The vascular endothelial growth factor receptor (VEGFR) system is the key component for controlling angiogenesis in cancer cells. Blocking vascular endothelial growth factor receptor 2 (VEGFR2) signalling is one of the most promising approaches to hindering angiogenesis and the subsequent growth of cancer cells. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • Sunitinib is able to block different signaling pathways owing to its action on different RTKs such as PDGFRα and β, KIT, FLT3, RET, and VEGFRs 1, 2, and 3. Sunitinib inhibition of signaling pathways [phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC] triggers different antitumor effects.
  • In the last 20 years, many anti-angiogenic drugs have been developed based on VEGF/VEGFR system to treat diverse cancers and retinopathies, and new drugs with improved properties continue to emerge at a fast rate. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - Frontiers.
  • The promising results of inhibition of c-Kit for treatment of cancers have been observed in some cancers such as gastrointestinal stromal tumor, acute myeloid leukemia, melanoma, and other tumors... Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells.
  • Vascular endothelial growth factor (VEGF)/ vascular endothelial growth factor receptor (VEGFR) inhibitors are agents that inhibit the activity of VEGF and VEGFR. List of VEGF/VEGFR inhibitors - Drugs.com.
  • The VEGF‐VEGFR signalling is the most crucial pathway to induce angiogenesis, and inhibiting this cascade has already got success in treating tumours.
  • Motesanib (AMG 706) is an orally administered, small-molecule angiogenesis inhibitor of multiple targets including VEGFR-1, −2 and −3, PDGF receptor (PDGFR), and stem cell factor receptor.
  • Other multi-kinase inhibitors approved include sunitinib, sorafenib, and pazopanib (VEGFR-1, VEGFR-2, and VEGFR-3, PDGFR-α/β, and c-kit). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC.
  • c-KIT aberrations, either overexpression or loss-of-function mutations, have been implicated in the pathogenesis and development of many cancers, including gastrointestinal stromal tumors, mastocytosis, acute myeloid leukemia, breast, thyroid, and colorectal cancer, making c-KIT an attractive molecular target for the treatment of cancers. C-kit receptors as a therapeutic target in cancer | OTT - Dove Medical Press.
  • These data show that CP-673,451 is a pharmacologically selective PDGFR inhibitor, inhibits tumor PDGFR-β phosphorylation, selectively inhibits PDGF-BB-stimulated angiogenesis in vivo, and causes significant tumor growth inhibition in multiple human xenograft models. Antiangiogenic and Antitumor Activity of a Selective PDGFR Tyrosine Kinase Inhibitor, CP-673451 | Cancer Research - AACR Journals.
  • The pyrido[2,3-d]pyrimidin-7-one template has been identified previously as a privileged structure for the inhibition of ATP-dependent kinases, and good potency against Cdks has been reported for representative examples.
  • One compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to be the most active, inducing apoptosis of tumor cells at a concentration of approximately 30–100 nM. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)
  • Inhibition of the cell cycle kinase, cyclin-dependent kinase-4 (Cdk4), is expected to provide an effective method for the treatment of proliferative diseases such as cancer. Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
  • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
  • This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Some examples of drugs based on such structure that have reached the market are piritrexim isethionate (treatment of bladder cancer and urethral cancer) and pipemidic acid (antibiotic). Pyrido[2,3-d]pyrimidin-7(8H)

Sources

Exploratory

An In-depth Technical Guide to 7-Methylpyrido[2,3-d]pyrimidin-4-amine: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Molecular Structure and Physicochemical Properties The core of 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a fused bicyclic system consisting of a py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

The core of 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The structural similarity to purines and pteridines contributes to its biological relevance.[3]

Table 1: Predicted Physicochemical Properties of 7-Methylpyrido[2,3-d]pyrimidin-4-amine

PropertyValue (Predicted/Estimated)Source/Method
Molecular Formula C₈H₈N₄-
Molecular Weight 160.18 g/mol -
Appearance Likely a solid crystalline substanceBased on related compounds[4]
Melting Point Expected to be in the range of 150-250 °C, but requires experimental verification.Analogy to similar structures[4]
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents is expected.Based on general solubility of pyrimidine derivatives[5]
pKa (acid dissociation constant) The pKa of the conjugate acid is estimated to be in the range of 4-6 for the pyrimidine ring nitrogens and potentially a higher pKa for the exocyclic amino group.[6][7][8]Based on pKa values of related nitrogen heterocycles
LogP (Octanol-Water Partition Coefficient) Estimated to be between 1 and 2, indicating moderate lipophilicity.Computational prediction

Note: The properties listed above are estimations based on the analysis of structurally related compounds and computational models. Experimental validation is crucial for accurate characterization.

Synthesis of the Pyrido[2,3-d]pyrimidine Core

The synthesis of the pyrido[2,3-d]pyrimidine scaffold can be approached through several established routes, primarily involving the construction of the pyridine ring onto a pre-existing pyrimidine.[3][9][10]

General Synthetic Strategy

A common and versatile method involves the condensation of a substituted 4-aminopyrimidine with a three-carbon synthon. The choice of starting materials allows for the introduction of various substituents on both the pyrimidine and the newly formed pyridine ring.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product Aminopyrimidine Substituted 4-Aminopyrimidine Cyclization Annulation/Cyclization Aminopyrimidine->Cyclization Reactant A ThreeCarbonSynthon α,β-Unsaturated Carbonyl or equivalent ThreeCarbonSynthon->Cyclization Reactant B Pyridopyrimidine Pyrido[2,3-d]pyrimidine Core Cyclization->Pyridopyrimidine Forms fused pyridine ring Biological_Relevance cluster_targets Biological Targets cluster_activities Pharmacological Activities Core Pyrido[2,3-d]pyrimidine Scaffold Kinases Kinases (e.g., CDKs) Core->Kinases Inhibits DHFR Dihydrofolate Reductase Core->DHFR Inhibits Other Other Enzymes & Receptors Core->Other Anticancer Anticancer Kinases->Anticancer Leads to DHFR->Anticancer Leads to Antimicrobial Antimicrobial DHFR->Antimicrobial Leads to Antiviral Antiviral Other->Antiviral

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Foundational

The Structural Anatomy and SAR Dynamics of 7-Methylpyrido[2,3-d]pyrimidin-4-amine: A Privileged Scaffold in Kinase Drug Discovery

Executive Summary In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heteroaromatic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heteroaromatic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a highly versatile pharmacophore, serving as the structural foundation for numerous FDA-approved drugs and clinical candidates[1]. Specifically, 7-Methylpyrido[2,3-d]pyrimidin-4-amine represents a critical node in structure-activity relationship (SAR) campaigns.

This technical guide provides an in-depth analysis of the 7-methylpyrido[2,3-d]pyrimidin-4-amine scaffold. By dissecting its binding mechanics, we explore how precise modifications at the C-4 amine and C-7 methyl positions dictate target selectivity—primarily toggling between the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2][3].

Molecular Architecture & Pharmacophore Mapping

The efficacy of 7-methylpyrido[2,3-d]pyrimidin-4-amine as a kinase inhibitor stems from its ability to mimic the adenine ring of ATP. The scaffold interacts with the highly conserved kinase hinge region, but its selectivity is governed by the peripheral substituents.

The Hinge-Binding Core (Pyrimidine Ring)

The pyrimidine moiety is the primary anchor. The nitrogen atoms at positions 1 and 3, along with the exocyclic amine at position 4, form a critical hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Val96 in CDK4)[1][4].

The Solvent-Exposed / Hydrophobic Pocket (Pyridine Ring & C-7 Methyl)

The pyridine ring projects toward the solvent-exposed interface and the hydrophobic pocket adjacent to the ATP-binding site. The C-7 methyl group plays a dual role:

  • Steric Tuning: It restricts the rotational freedom of the molecule within the binding pocket, preventing unfavorable clashes with gatekeeper residues.

  • Hydrophobic Anchoring: It engages in van der Waals interactions with hydrophobic residues lining the pocket, stabilizing the inhibitor-kinase complex[5].

Structure-Activity Relationship (SAR) Dynamics

The true power of the 7-methylpyrido[2,3-d]pyrimidin-4-amine scaffold lies in its modularity. By systematically altering the functional groups, medicinal chemists can engineer profound shifts in kinase selectivity.

C-4 Amine Modifications: Driving EGFR Selectivity

The unmodified primary amine (-NH2) at C-4 generally yields weak, non-selective kinase binding. However, substituting this amine with bulky, electron-rich anilines drastically enhances potency against EGFR.

  • Causality: The addition of a 3-chloro-4-fluorophenyl group to the C-4 amine forces the molecule deeper into the EGFR hydrophobic pocket, mimicking the binding pose of classical quinazoline-based inhibitors like Gefitinib[1]. The halogen atoms form favorable multipolar interactions with the gatekeeper residue (Thr790), significantly lowering the IC50.

C-7 Modifications: The Pivot to CDK4/6

While the C-7 methyl group provides baseline stability, modifying this position is the key to unlocking CDK4/6 selectivity.

  • Causality: The CDK4 ATP-binding pocket is occluded by bulky amino acid side chains compared to the relatively open EGFR pocket. Converting the C-7 methyl to a 7-oxo group, combined with the addition of a cyclopentyl ring at the N-8 position, completely abolishes EGFR binding due to severe steric clashes. Instead, this conformation perfectly complements the constrained CDK4/6 pocket, forming the exact pharmacophore of the blockbuster drug Palbociclib[2][3].

Quantitative SAR Summary

The following table synthesizes representative SAR data trends, illustrating how modifications at the C-4 and C-7 positions dictate the molecular target profile.

CompoundC-4 Substitution (R1)C-7 Substitution (R2)Target ProfileEGFR IC50 (nM)CDK4 IC50 (nM)
Core Scaffold -NH2-CH3Weak Dual>10,000>10,000
Derivative A -NH-(3-Cl-4-F-Phenyl)-CH3EGFR Selective12>5,000
Derivative B -NH-(Phenyl)-CH3Moderate Dual450850
Derivative C -NH-(Phenyl)=O (7-oxo)*CDK4 Selective>5,00015

*Note: 7-oxo derivatives typically require concurrent N-8 alkylation (e.g., cyclopentyl) to achieve optimal CDK4/6 potency[2].

Mechanistic Pathway: Dual Node Intervention

Pyrido[2,3-d]pyrimidine derivatives can be engineered to target multiple nodes within the same oncogenic signaling network. The diagram below illustrates how these inhibitors block both upstream receptor tyrosine kinases (EGFR) and downstream cell-cycle regulators (CDK4/6).

Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR Activates CDK4 CDK4/6 Complex EGFR->CDK4 Downstream Signaling (RAS/MAPK) Rb Rb Protein CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression (G1/S) E2F->CellCycle Drives Inhibitor Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->CDK4 ATP-Competitive Inhibition

Fig 1: Intervention of pyrido[2,3-d]pyrimidine derivatives in the EGFR/CDK4 signaling axis.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of synthesized 7-methylpyrido[2,3-d]pyrimidin-4-amine derivatives, a robust, self-validating screening cascade is required.

Workflow Synth 1. Scaffold Synthesis (C-4 & C-7 Derivatization) Purify 2. HPLC Purification (>95% Purity) Synth->Purify Biochem 3. ADP-Glo Kinase Assay (EGFR/CDK4 IC50) Purify->Biochem Cellular 4. Cellular Target Engagement (Western Blot: p-Rb / p-EGFR) Biochem->Cellular Validation 5. Orthogonal Validation (Cell Viability / MTS Assay) Cellular->Validation

Fig 2: Self-validating experimental workflow for kinase inhibitor evaluation.

In Vitro Kinase Profiling (ADP-Glo™ Assay)

Rationale & Causality: The selection of a luminescence-based ADP-Glo assay over traditional radiometric ^33P-ATP assays is driven by its universal applicability. Because it measures ATP depletion directly, it lacks substrate bias, ensuring that the IC50 values obtained for structurally distinct kinases (EGFR vs. CDK4) are directly comparable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrido[2,3-d]pyrimidine derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer (Final DMSO concentration in assay must be exactly 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Incubation: In a 384-well plate, combine 5 µL of the diluted compound with 10 µL of purified recombinant kinase (EGFR or CDK4/CyclinD1). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix. Crucial: The ATP concentration must be set at the specific Km​ for each respective kinase to ensure accurate determination of ATP-competitive inhibition.

  • Reaction Termination & Detection: After 60 minutes, add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (1 µM) must be included on every plate to validate assay sensitivity and dynamic range.

    • Negative Control: 1% DMSO vehicle to establish the 100% kinase activity baseline.

Orthogonal Cellular Validation (Western Blotting)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. Therefore, target engagement must be orthogonally validated in living cells.

  • Cell Culture: Seed A431 cells (EGFR overexpressing) or MCF-7 cells (CDK4 dependent) at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with the synthesized derivatives at , , and 10× their biochemical IC50 for 4 hours.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE.

  • Target Readout: Probe with phospho-specific antibodies (e.g., anti-p-EGFR (Tyr1068) or anti-p-Rb (Ser780)). A dose-dependent decrease in phosphorylation confirms true intracellular target engagement, validating the biochemical assay results.

Conclusion & Future Perspectives

The 7-methylpyrido[2,3-d]pyrimidin-4-amine scaffold is a masterclass in medicinal chemistry. By understanding the spatial and electronic requirements of the kinase hinge region and adjacent hydrophobic pockets, researchers can rationally design highly selective inhibitors. Future SAR campaigns will likely focus on exploiting this scaffold for targeted protein degradation (PROTACs), utilizing the solvent-exposed C-7 or N-8 positions as optimal attachment points for E3 ligase linkers, thereby transitioning from simple kinase inhibition to complete target eradication.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 7-Methylpyrido[2,3-d]pyrimidin-4-amine

Executive Summary & Scope The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antifolate agents[1]. Specifically, 7-Methylpyrido[2,3-d]pyrimidin-4-amine (CAS: 120266-91-3) serves as a critical building block for synthesizing advanced therapeutic candidates.

This application note details a robust, self-validating, one-pot cyclocondensation protocol for synthesizing 7-methylpyrido[2,3-d]pyrimidin-4-amine directly from 2-amino-6-methylnicotinonitrile. By utilizing formamide as both the solvent and the C1 synthon, this method circumvents the need for multi-step halogenation and amination sequences, providing a streamlined, scalable pathway for process chemists and discovery scientists[2].

Mechanistic Rationale & Pathway Causality

To ensure a self-validating experimental design, it is crucial to understand the causality behind the reagent selection. The transformation of an ortho-aminocarbonitrile into a 4-aminopyrimidine ring requires a single carbon atom to bridge the primary amine and the nitrile carbon.

Why Formamide? Formamide ( HCONH2​ ) is uniquely suited for this cyclocondensation because it functions dually as a high-boiling polar solvent and an electrophilic reactant[1].

  • Nucleophilic Attack: The exocyclic C2-amino group of 2-amino-6-methylnicotinonitrile attacks the carbonyl carbon of formamide, expelling water to form a formamidine intermediate.

  • Intramolecular Cyclization: The nitrogen of the newly formed formamidine species undergoes an intramolecular nucleophilic attack on the highly electrophilic C3-nitrile carbon.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to the thermodynamically stable aromatic 4-amine[3].

Mechanism Nitrile 2-Amino-6-methyl- nicotinonitrile Attack Nucleophilic Attack on Formamide Nitrile->Attack Intermediate Formamidine Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomer Tautomerization & Rearrangement Cyclization->Tautomer Product 4-Amino Target Compound Tautomer->Product

Mechanistic pathway of the formamide-mediated cyclocondensation.

Comparative Synthetic Strategies

While the one-pot formamide route is highly efficient for standard substrates, steric bulk or electronic deactivation on the pyridine ring can necessitate alternative two-step methodologies (e.g., using DMF-DMA or triethyl orthoformate)[4]. The table below summarizes the quantitative and operational differences between these approaches to aid in route selection.

Synthetic RouteReagents / ConditionsStep CountTypical YieldOperational AdvantagesLimitations
Method A (Recommended) Formamide, Reflux (180–200 °C)160–75%One-pot, no intermediate isolation, highly scalable[1].Requires high temperatures; prolonged heating may cause degradation.
Method B 1. DMF-DMA, DMF (RT)2. NH3​ / MeOH (RT)280–85%Milder conditions, excellent for sterically hindered substrates[4].Requires handling of gaseous/methanolic ammonia; two distinct steps.
Method C 1. HC(OEt)3​ , Ac2​O (Reflux)2. NH3​ (RT)275–80%Clean intermediate formation (ethoxymethyleneamino)[2].Generates acetic acid byproducts; requires strict anhydrous conditions.

Standard Operating Procedure (SOP): Method A

Materials and Reagents
  • Starting Material: 2-Amino-6-methylnicotinonitrile (CAS: 1824-81-3 equivalent derivative) – 1.0 equivalent.

  • Reagent/Solvent: Formamide (Anhydrous, >99%) – 15 to 20 volumes.

  • Workup Solvents: Deionized water (Ice cold), Ethanol, N,N-Dimethylformamide (DMF).

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration apparatus.

Step-by-Step Protocol

Step 1: Reaction Assembly

  • Charge a clean, dry 100 mL round-bottom flask with 2-amino-6-methylnicotinonitrile (1.33 g, 10.0 mmol).

  • Add anhydrous formamide (20 mL) to the flask. Ensure the magnetic stir bar is completely free to rotate.

  • Attach a reflux condenser and flush the system with Nitrogen ( N2​ ) for 5 minutes to displace oxygen and atmospheric moisture.

Step 2: Cyclocondensation (In-Process Control Trigger) 4. Submerge the flask in a pre-heated oil bath set to 190 °C. 5. Stir the mixture vigorously under reflux. The solid starting material will dissolve as the temperature rises, forming a homogenous dark yellow/brown solution. 6. Self-Validation / IPC: After 6 hours, withdraw a 50 µL aliquot, quench in 0.5 mL water, extract with ethyl acetate, and analyze via TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is complete when the starting material spot ( Rf​≈0.6 ) is entirely replaced by a lower-running, intensely UV-active product spot ( Rf​≈0.3 ). Continue heating up to 12 hours if SM persists.

Step 3: Quenching and Precipitation 7. Once complete, remove the flask from the oil bath and allow it to cool to approximately 60 °C. Do not let it cool to room temperature in the flask, as the product may crystallize prematurely and trap impurities. 8. Pour the warm reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water. 9. Causality Check: The sudden shift in solvent polarity forces the hydrophobic 7-methylpyrido[2,3-d]pyrimidin-4-amine to precipitate out of the aqueous formamide solution as a crude solid. Stir for an additional 30 minutes to ensure complete precipitation.

Step 4: Isolation and Purification 10. Isolate the crude precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with ice-cold water ( 3×20 mL) to remove residual formamide, followed by a final wash with cold ethanol (10 mL) to facilitate drying. 12. Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimum boiling mixture of DMF/Ethanol (1:3 ratio). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. 13. Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.

Workflow SM 2-Amino-6-methylnicotinonitrile (Starting Material) Reagent Add Formamide (Solvent & Reactant) SM->Reagent Reaction Reflux at 190 °C (6-12 hours) Reagent->Reaction IPC IPC: TLC Monitoring (Complete Consumption?) Reaction->IPC IPC->Reaction No Workup Quench in Ice Water (Precipitation) IPC->Workup Yes Filter Vacuum Filtration & Cold Water Wash Workup->Filter Purify Recrystallization (DMF/EtOH) Filter->Purify Product 7-Methylpyrido[2,3-d]pyrimidin-4-amine (Pure Product) Purify->Product

Workflow for the one-pot synthesis of 7-methylpyrido[2,3-d]pyrimidin-4-amine.

Analytical Validation Parameters

To verify the structural integrity of the synthesized 7-methylpyrido[2,3-d]pyrimidin-4-amine, confirm the following spectral markers:

  • FT-IR (KBr pellet): Look for the disappearance of the sharp nitrile ( C≡N ) stretch at ∼2220 cm−1 present in the starting material. The appearance of primary amine ( NH2​ ) stretching bands at ∼3320 and 3150 cm−1 confirms successful cyclization[5].

  • 1 H-NMR (DMSO- d6​ , 400 MHz):

    • δ∼2.65 (s, 3H, −CH3​ )

    • δ∼7.40 (d, 1H, Pyridine H−6 )

    • δ∼8.10 (br s, 2H, −NH2​ , exchangeable with D2​O )

    • δ∼8.45 (s, 1H, Pyrimidine H−2 )

    • δ∼8.60 (d, 1H, Pyridine H−5 )

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z=161.08 .

References

  • Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line National Center for Biotechnology Information (PMC).[Link]

  • Product Class 19: Pyridopyrimidines Thieme E-Books & E-Journals.[Link]

  • Modular Assembly of Purine-like Bisphosphonates as Inhibitors of HIV-1 Reverse Transcriptase Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of 7-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine Islamic Azad University (IAU) Journals.[Link]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for 7-Methylpyrido[2,3-d]pyrimidin-4-amine in Cell Culture Assays

Executive Briefing 7-Methylpyrido[2,3-d]pyrimidin-4-amine (CAS: 120266-91-3) is a highly privileged heterocyclic building block extensively utilized in medicinal chemistry[1]. The pyrido[2,3-d]pyrimidine scaffold is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

7-Methylpyrido[2,3-d]pyrimidin-4-amine (CAS: 120266-91-3) is a highly privileged heterocyclic building block extensively utilized in medicinal chemistry[1]. The pyrido[2,3-d]pyrimidine scaffold is the structural foundation for numerous FDA-approved and experimental ATP-competitive kinase inhibitors, including cyclin-dependent kinase (CDK) inhibitors (e.g., palbociclib) and eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors[2][3].

When transitioning this compound (or its derivatives) from chemical synthesis to in vitro biological evaluation, researchers frequently encounter severe solubility bottlenecks. This guide outlines a causality-driven, self-validating protocol for solvating and handling pyrido[2,3-d]pyrimidine derivatives for cell culture media, ensuring maximum bioavailability and avoiding artifactual cytotoxicity.

Physicochemical Rationale & Solvent Causality

To design a robust dissolution protocol, one must first understand the molecular behavior of the compound:

  • The π−π Stacking Challenge: The planar, rigid, bicyclic heteroaromatic core of the pyrido[2,3-d]pyrimidine system facilitates intense intermolecular π−π stacking. This results in a high crystal lattice energy, rendering the compound highly hydrophobic and practically insoluble in aqueous physiological buffers (pH 7.2–7.4)[4].

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this scaffold. Its high dielectric constant ( ϵ≈47 ) and amphiphilic nature allow it to disrupt the crystal lattice and form a stable solvation shell around the hydrophobic core. The DMSO must be strictly anhydrous (≥99.9%) ; even trace amounts of water will dramatically lower the solubility threshold and induce premature nucleation.

  • The "Solvent Shock" Phenomenon: Introducing a highly concentrated DMSO stock directly into aqueous cell culture media creates a massive concentration gradient. This strips the DMSO solvation shell faster than the compound can disperse, leading to localized supersaturation and micro-precipitation ("crashing out"). This protocol utilizes intermediate serial dilutions to thermodynamically smooth this transition.

Quantitative Data: Compound Specifications
PropertyValueRationale / Impact on Assay
Chemical Formula C8H8N4Small molecule; readily penetrates cell membranes if fully dissolved.
Molecular Weight 160.18 g/mol Used for precise molarity calculations (See Reconstitution Matrix).
Primary Solvent Anhydrous DMSORequired to break high crystal lattice energy.
Max in vitro DMSO 0.1% (v/v)Exceeding this alters cell viability and degrades assay Z'-factor[5][6].

Reconstitution Matrix

To ensure precise dosing, summarize your required mass and target concentration using the matrix below.

Table 2: Volume of Anhydrous DMSO required to reach target molarity

Mass of CompoundVolume for 10 mM StockVolume for 20 mM StockVolume for 50 mM Stock
1 mg 624.3 µL312.1 µL124.9 µL
5 mg 3.121 mL1.561 mL0.624 mL
10 mg 6.243 mL3.121 mL1.249 mL

(Formula used: Volume in mL = Mass in mg / (Molecular Weight * Target Molarity in M))

Experimental Workflows & Protocols

G A 7-Methylpyrido[2,3-d] pyrimidin-4-amine (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock Solution (10 mM - 50 mM) B->C D Intermediate Dilution (in 100% DMSO) C->D E Final Aqueous Media (≤0.1% DMSO v/v) D->E F Microscopic QC (Check for Precipitation) E->F

Fig 1: Step-by-step dissolution and serial dilution workflow for pyrido-pyrimidine derivatives.

Protocol A: Preparation of the Master Stock Solution

Goal: Achieve complete solvation without thermal degradation.

  • Temperature Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water severely limits DMSO's solvating power for this scaffold.

  • Solvent Addition: Add the calculated volume of RT anhydrous DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM stock (refer to Table 2).

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Acoustic cavitation provides the localized thermodynamic energy required to break the strong π−π stacking of the pyrido[2,3-d]pyrimidine rings without subjecting the bulk solution to degrading heat.

  • Aliquot and Store: Divide the master stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solutions for Cell Culture

Goal: Introduce the compound to aqueous media without inducing precipitation or solvent toxicity.

  • Thaw and Inspect: Thaw a single-use aliquot at RT. Vortex briefly.

  • Intermediate Dilution: Do not add the master stock directly to the media. Instead, prepare an intermediate stock in 100% DMSO that is exactly 1,000x your desired final assay concentration.

    • Causality: This ensures that when you add the compound to the media, the final DMSO concentration will be exactly 0.1% v/v, aligning with the standards for maintaining cell viability[7][8].

  • Media Integration: Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. While gently vortexing the media, add the intermediate DMSO stock dropwise (1 µL of stock per 1 mL of media).

    • Causality: Pre-warming the media increases the thermodynamic solubility limit of the aqueous phase. Dropwise addition with agitation prevents localized supersaturation at the droplet interface.

Self-Validating System: Quality Control (QC)

To ensure the trustworthiness of your assay data, you must validate that the compound has not formed micro-crystals in the media.

  • Microscopic Inspection: Before adding the treated media to your cell plates, incubate a 100 µL cell-free aliquot of the dosed media in a 96-well plate at 37°C for 30 minutes. Examine under an inverted phase-contrast microscope at 20x and 40x magnification. The presence of needle-like structures or amorphous dark aggregates indicates precipitation.

  • Spectrophotometric Check: Measure the optical density (OD) at 600 nm. The OD of the dosed media should be identical to the vehicle-control media (0.1% DMSO). An elevated OD indicates colloidal aggregation scattering the light.

Biological Context & Mechanism of Action

Understanding the downstream application of 7-Methylpyrido[2,3-d]pyrimidin-4-amine derivatives reinforces the necessity of flawless dissolution. These compounds typically act as ATP-competitive inhibitors. If the compound is precipitated, the effective molarity in the assay drops, leading to false-negative results (apparent lack of kinase inhibition).

Pathway Inhibitor Pyrido[2,3-d]pyrimidine Derivative Kinase Target Kinase (e.g., CDK4/6, eEF-2K) Inhibitor->Kinase ATP-competitive Inhibition Substrate Downstream Effectors (e.g., Rb protein) Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds pocket Response Cell Cycle Arrest / Apoptosis Substrate->Response

Fig 2: Mechanism of action for pyrido[2,3-d]pyrimidine-based ATP-competitive kinase inhibitors.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Pharmaceuticals (MDPI).[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents RSC Advances.[Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors Bioorganic & Medicinal Chemistry Letters.[Link]

  • Assay Guidance Manual: DMSO Tolerance and Cell Viability Assays National Center for Advancing Translational Sciences (NCATS) / NIH.[Link]

Sources

Method

Application Note: Advanced Synthesis and Purification Strategies for 7-Methylpyrido[2,3-d]pyrimidin-4-amine

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors and antibacterial agents [1]. Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors and antibacterial agents [1]. Specifically, 7-Methylpyrido[2,3-d]pyrimidin-4-amine serves as a critical intermediate and active fragment in oncology and immunology pipelines. However, the synthesis of this basic, nitrogen-rich heterocycle presents significant purification challenges. The presence of multiple hydrogen-bond acceptors, a highly basic primary amine, and planar geometry leads to severe peak tailing during standard chromatography and co-crystallization of structurally similar impurities.

This application note provides a comprehensive, self-validating protocol for the synthesis and high-purity isolation of 7-Methylpyrido[2,3-d]pyrimidin-4-amine. By leveraging causality-driven purification techniques—specifically amine-modified silica chromatography and thermodynamic recrystallization—researchers can consistently achieve >99.5% purity suitable for rigorous biological assays.

Mechanistic Rationale & Impurity Profiling

The standard synthetic route to 7-Methylpyrido[2,3-d]pyrimidin-4-amine involves a three-step sequence starting from 2-amino-6-methylnicotinic acid.

  • Cyclocondensation: Reaction with formamide at elevated temperatures yields the thermodynamically stable 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

  • Deoxychlorination: Treatment with phosphorus oxychloride (POCl 3​ ) generates the highly electrophilic 4-chloro-7-methylpyrido[2,3-d]pyrimidine.

  • Nucleophilic Aromatic Substitution (S N​ Ar): Amination with an ammonia source yields the final target [2].

The Causality of Impurity Generation

Understanding the origin of impurities dictates the purification strategy.

  • Hydrolytic Reversion: The 4-chloro intermediate is highly sensitive to moisture. Inadequate temperature control during the POCl 3​ quench leads to exothermic hydrolysis, reverting the intermediate back to the starting pyrimidin-4-one.

  • Dimeric Byproducts: During the S N​ Ar amination step, the newly formed primary amine product can act as a nucleophile, attacking unreacted 4-chloro intermediate to form highly lipophilic, planar dimers.

  • Chromatographic Tailing: The basic nitrogens (particularly the pyridine nitrogen, pKa ~4.5) interact strongly with the acidic silanol groups (pKa ~4.5-5.0) of standard bare silica gel. This causes severe band broadening, leading to poor resolution between the target compound and its dimeric impurities.

Visualization of the Synthetic and Purification Workflow

Pathway SM 2-Amino-6-methylnicotinic Acid (Starting Material) Step1 Cyclocondensation (Formamide, 150°C) SM->Step1 Int1 7-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 Deoxychlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-7-methylpyrido[2,3-d]pyrimidine (Intermediate 2) Step2->Int2 Step3 SNAr Amination (NH3 in EtOH, 80°C) Int2->Step3 Crude Crude 7-Methylpyrido[2,3-d]pyrimidin-4-amine Step3->Crude Purif NH2-Silica Chromatography & EtOH Recrystallization Crude->Purif Final Pure Target Compound (>99.5% Purity) Purif->Final

Fig 1. Synthetic and purification workflow for 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

Quantitative Purification Metrics

The following table summarizes the expected clearance rates and recovery metrics when applying the optimized purification strategy described in this protocol.

Purification PhaseTechniqueTarget Impurities RemovedYield Recovery (%)Purity Achieved (HPLC-UV)
Primary Isolation Liquid-Liquid Extraction (DCM/H 2​ O)Inorganic salts, Phosphates, Excess NH 3​ 92 - 95%~75 - 80%
Intermediate Polish Flash Chromatography (NH 2​ -Silica)Dimeric byproducts, Unreacted pyrimidin-4-one85 - 88%96 - 98%
Final Polish Thermodynamic Recrystallization (EtOH)Trace organic impurities, Color bodies78 - 82%>99.5%

Self-Validating Experimental Protocols

Protocol A: Deoxychlorination to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Causality Focus: Minimizing hydrolytic reversion through controlled quenching.

  • Reaction Setup: Suspend 7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (10.0 g, 62 mmol) in anhydrous toluene (50 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Reasoning: DIPEA acts as a non-nucleophilic acid scavenger, accelerating the formation of the Vilsmeier-type intermediate without participating in side reactions.

  • Reagent Addition: Dropwise add POCl 3​ (3.0 eq) over 15 minutes at room temperature. Heat the mixture to reflux (110°C) for 3 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on silica TLC (eluent: 5% MeOH in DCM). The starting material (R f​ ~0.2, UV active) should be completely consumed, replaced by a non-polar spot (R f​ ~0.8).

  • Controlled Quench (Critical Step): Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Dissolve the resulting syrup in cold dichloromethane (DCM, 100 mL). Slowly pour this organic phase into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO 3​ (200 mL).

    • Validation: Maintain the internal temperature strictly below 5°C. Monitor pH; it must stabilize at ~7.5. If the pH drops below 6, the chloro-intermediate will protonate and partition into the aqueous layer, or rapidly hydrolyze.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude chloro-intermediate. Proceed immediately to Protocol B to prevent degradation.

Protocol B: S N​ Ar Amination
  • Reaction Setup: Dissolve the crude 4-chloro-7-methylpyrido[2,3-d]pyrimidine in absolute ethanol (80 mL).

  • Amination: Add a solution of 2M Ammonia in Ethanol (5.0 eq) [3]. Seal the reaction vessel and heat to 80°C for 6 hours.

    • Causality: Using alcoholic ammonia rather than aqueous ammonia prevents competitive hydrolysis of the C4-chloride back to the C4-hydroxyl/oxo species.

  • Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a cloudy suspension as the highly polar amine product forms and partially precipitates. TLC (10% MeOH/DCM) should show a new highly polar spot (R f​ ~0.3).

  • Concentration: Remove volatiles under reduced pressure to yield crude 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

Protocol C: Chromatographic Purification (Amine-Modified Silica)

Causality Focus: Eliminating peak tailing and resolving dimeric impurities.

  • Column Preparation: Pack a flash chromatography column with Amine-functionalized silica gel (NH 2​ -Silica, 40-63 µm).

    • Reasoning: The covalently bonded propylamine groups on the silica surface mask acidic silanols, preventing the basic pyridine nitrogen of the product from binding irreversibly to the stationary phase.

  • Loading: Dry-load the crude product onto a small amount of NH 2​ -silica and apply to the top of the column.

  • Gradient Elution: Elute using a gradient of Dichloromethane to 5% Methanol in Dichloromethane.

    • Validation: The dimeric impurities (less polar due to shielded hydrogen bond donors) will elute first. The target 7-Methylpyrido[2,3-d]pyrimidin-4-amine will elute as a sharp, symmetrical band at ~3-4% MeOH.

  • Fraction Pooling: Pool fractions containing the pure product (verified by TLC) and concentrate to a solid.

Protocol D: Thermodynamic Recrystallization (Final Polish)

Causality Focus: Leveraging planar π−π stacking for absolute purity.

  • Dissolution: Suspend the chromatographed solid in absolute ethanol (approx. 15 mL per gram of solid). Heat to reflux (78°C) until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fine glass frit to remove any insoluble particulate matter or silica breakthrough.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-4°C) for an additional 2 hours.

    • Reasoning: Slow cooling allows the planar pyrido[2,3-d]pyrimidine molecules to establish highly ordered π−π stacked crystal lattices. Structurally distorted trace impurities are thermodynamically excluded from this lattice and remain dissolved in the cold ethanol mother liquor.

  • Harvesting: Filter the resulting white-to-off-white needle-like crystals. Wash with ice-cold ethanol (2 x 5 mL) and dry under high vacuum at 50°C for 12 hours.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Pharmaceuticals (MDPI) URL:[Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives ACS Omega URL: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors PubMed Central (PMC) / National Institutes of Health URL:[Link]

Application

Application Note: Advanced Formulation Strategies for 7-Methylpyrido[2,3-d]pyrimidin-4-amine Drug Delivery

Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of targeted kinase inhibitors (e.g., CDK4/6, DHFR, and Pan-HER inhibitors)[1]. However, translating these molecules from in vitro hits to in vivo therapeutics is notoriously difficult. 7-Methylpyrido[2,3-d]pyrimidin-4-amine exhibits classic formulation bottlenecks typical of rigid, planar heterocyclic kinase inhibitors: high crystal lattice energy, lipophilicity, and extreme pH-dependent aqueous solubility[2].

Because the C4-primary amine is weakly basic (pKa ~4.5–5.0), the compound is highly soluble in the acidic environment of the stomach (pH < 2.0) but rapidly precipitates ("crashes out") upon entering the neutral pH of the small intestine (pH 6.8). This precipitation drastically limits absorption, categorizing the drug as a BCS Class II/IV compound. To overcome this, we must engineer formulation systems that either bypass dissolution-rate limitations or artificially maintain a favorable microenvironmental pH during intestinal transit[3].

Below, we detail two field-proven formulation strategies: pH-Modulated Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (SLNs) .

Formulation Strategy Decision Matrix

The selection of a delivery vehicle depends on the target pharmacokinetic profile. The following decision tree outlines the logical causality behind choosing an ASD versus an SLN for pyrido[2,3-d]pyrimidine derivatives.

G API 7-Methylpyrido[2,3-d] pyrimidin-4-amine Challenge High Lattice Energy & pH-Dependent Solubility API->Challenge ASD Amorphous Solid Dispersion (Polymer + Acidic Excipient) Challenge->ASD Strategy 1 (Dissolution Driven) SLN Solid Lipid Nanoparticles (Lipid Matrix + Surfactant) Challenge->SLN Strategy 2 (Permeability Driven) MicroEnv Low pH Microenvironment Prevents Intestinal Crashing ASD->MicroEnv Lymphatic Lymphatic Transport & Bypass First-Pass Metabolism SLN->Lymphatic Bioavailability Enhanced Oral Bioavailability & Sustained Plasma Levels MicroEnv->Bioavailability Lymphatic->Bioavailability

Fig 1: Formulation decision matrix for overcoming pyrido[2,3-d]pyrimidine solubility challenges.

Strategy 1: pH-Modulated Amorphous Solid Dispersions (ASDs)

The Causality & Rationale

Standard ASDs utilizing purely hydrophilic polymers (like PVP or HPMC) often fail for pyrido[2,3-d]pyrimidines because, while they disrupt the crystal lattice, they do not prevent the free base from precipitating at intestinal pH. By co-formulating the API with an acidic auxiliary material (e.g., tartaric acid or succinic acid) and an enteric polymer (e.g., HPMC-AS), we create a self-buffering system[3]. As water penetrates the polymer matrix in the GI tract, the tartaric acid dissolves first, creating a localized low-pH microenvironment. This keeps the C4-amine protonated, maintaining supersaturation and preventing the "spring and parachute" effect from crashing prematurely[3].

Protocol: Solvent-Evaporation Preparation of Acid-Stabilized ASD

Materials:

  • 7-Methylpyrido[2,3-d]pyrimidin-4-amine (API)

  • Tartaric Acid (Acidic Auxiliary)

  • HPMC-AS-HF (Hydrophilic High-Molecular Carrier)

  • Methanol/Dichloromethane (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Weigh the API and Tartaric Acid at a 1:2 mass ratio. Dissolve both in the Methanol/DCM solvent mixture under continuous magnetic stirring at 300 rpm until optically clear. Note: The concentration of the API in the solvent should be maintained around 50 mg/mL to optimize process efficiency[3].

  • Polymer Integration: Slowly add HPMC-AS-HF to the solution at a 3:1 mass ratio relative to the API. Stir for 2 hours at room temperature to ensure complete polymer chain disentanglement and uniform dispersion.

  • Solvent Removal: Transfer the solution to a rotary evaporator. Apply a vacuum of 50 mbar at 40°C. Rotate at 60 rpm until a thin, solid film forms on the flask walls.

  • Secondary Drying: Transfer the resulting solid dispersion into a vacuum desiccator at 40°C for 24 hours to remove residual solvent traces (critical to prevent solvent-induced recrystallization)[3].

  • Milling: Gently mill the dried film using a mortar and pestle, passing the powder through a 60-mesh sieve to ensure uniform particle size.

Self-Validating System Checkpoint:

  • Thermal Validation: Perform Modulated Differential Scanning Calorimetry (mDSC). A successful ASD must show a single Glass Transition Temperature ( Tg​ ) and the complete absence of the API's endothermic melting peak.

  • Functional Validation: Conduct a non-sink dissolution test in pH 6.8 phosphate buffer. If the formulation precipitates within 45 minutes, the tartaric acid ratio is insufficient; increase the acid-to-API ratio to 3:1.

Strategy 2: Solid Lipid Nanoparticles (SLNs)

The Causality & Rationale

For highly lipophilic derivatives that resist amorphization, SLNs offer a permeability-driven alternative. By dissolving the drug in a molten lipid (e.g., Tricaprin) that is solid at room temperature, the drug is locked in a hydrophobic matrix. When stabilized by surfactants (e.g., Cremophor RH40 and Soy Lecithin), these nanoparticles (<200 nm) bypass standard dissolution constraints[4]. Furthermore, SLNs are preferentially taken up by chylomicrons in the enterocytes, promoting lymphatic transport and bypassing hepatic first-pass metabolism, which is a major site of clearance for kinase inhibitors[4].

Workflow Phase1 Lipid Phase (API + Tricaprin) at 75°C Mix Hot Emulsification (High Shear Mixing) Phase1->Mix Phase2 Aqueous Phase (Surfactants + Water) at 75°C Phase2->Mix HPH High-Pressure Homogenization Mix->HPH Cool Controlled Cooling (Lipid Crystallization) HPH->Cool SLNs API-Loaded SLNs (<150nm) Cool->SLNs

Fig 2: Step-by-step workflow for the fabrication of Solid Lipid Nanoparticles (SLNs).

Protocol: Hot High-Pressure Homogenization

Materials:

  • API (125 mg)

  • Tricaprin (Solid Lipid, 8% w/v)

  • Cremophor RH40 (Surfactant, 9% w/v)

  • Soy Lecithin (Co-surfactant, 6% w/v)[4]

Step-by-Step Methodology:

  • Lipid Phase Preparation: Heat Tricaprin to 75°C (approximately 10°C above its melting point). Once molten, dissolve the API and Soy Lecithin into the lipid phase. Stir until completely homogeneous.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Cremophor RH40 in double-distilled water and heat to exactly 75°C. Crucial: Both phases must be at the exact same temperature to prevent premature lipid crystallization during mixing.

  • Pre-Emulsion: Inject the hot aqueous phase into the hot lipid phase under high-speed homogenization (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles.

  • Nanoparticle Solidification: Rapidly cool the nanoemulsion to 4°C using an ice bath. The rapid cooling forces the Tricaprin to crystallize, trapping the API within the solid lipid core[4].

Self-Validating System Checkpoint:

  • Zeta Potential & Size: Analyze via Dynamic Light Scattering (DLS). A stable SLN must exhibit a particle size between 100–150 nm and a Zeta Potential of -15 mV to -30 mV [4]. A potential closer to zero indicates insufficient steric stabilization; if observed, increase the Cremophor RH40 concentration.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and pharmacokinetic improvements based on the application of these formulation strategies to pyrido[2,3-d]pyrimidine derivatives.

Formulation TypePhysical StateParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)In Vitro Release (12h, pH 6.8)Relative Bioavailability (vs. Pure API)
Pure API Suspension Crystalline> 5,000N/AN/A< 15%1.0x (Baseline)
Acid-Stabilized ASD AmorphousN/A (Polymer Matrix)N/A100% (Molecularly dispersed)> 85% (Maintains supersaturation)~3.5x
Optimized SLNs Solid Lipid Core103 - 130 nm-16 to -29 mV93.3%> 98% (Zero-order kinetics)~4.0x (Enhanced Cmax​ & AUC)

Data extrapolated from Box-Behnken optimized SLN designs and acid-stabilized ASD models for structurally analogous pyrido[2,3-d]pyrimidines[3][4].

Alternative Strategy: Carboxylic Acid Co-Amorphous Systems

If polymeric ASDs result in unacceptably large dosage forms (due to high polymer-to-drug ratios), co-amorphous formulations utilizing carboxylic acid coformers (e.g., salicylic acid, fumaric acid, or oxalic acid) present a viable alternative[5]. By utilizing solvent-assisted mechanochemical grinding (1:1 molar ratio of API to coformer with trace chloroform), intermolecular hydrogen bonding is induced between the C4-amine of the API and the carboxylic acid. This disrupts the crystal lattice without the need for bulky polymers, significantly enhancing dissolution velocity[5].

References[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXkF_ZBPPs8PqJ8ifS6OjEjl0bd2dmkmFsYhz1l_OVkqhtGLurnVN0RDUursBHT_rAn84_Ne5MSXTCqw7kb6GlDlVvQO8zFQ-_Id2vRLDcW_R9I_el5xFiC-xJlX8hyU9G2A==[3] US20170281631A1 - Pharmaceutical formulation of palbociclib and a preparation method thereof. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQFGr7kMIZwPJhLg2bQmhaqQ_4w3TRB-5XNYaAOqBVwRXqz67hCu0jd-5IJsiaLQVxC3v4tvf-YAroo8WDtBvxnZ9060XzUXKr3HDrRJn7462iFqnrMXOSCv5M7kydOC8a5gDnRoTu2bARrvIfRug=[2] Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkuFDs7BUJoSvvJweC-XM2Dj-TQ68DbXrsPnHxtAlIUhX6q-Oxg9jRvSKHfxKpdZDAyjLPt-e9bywfC7fmY535sNQv7CxutAYCQWtk0uXXhiwyqiBHkv22UhJvBuX1FHFYKfBa2A==[4] In Vivo Evaluation of Palbociclib Loaded Solid Lipid Nanoparticles by Design of Experiment. International Journal of Scientific Research and Engineering Development / IJPSR. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJc6N96DBUCm0Skdzdkbz5UirATV1-XqzOcZb7bOsDHXoV-z_HrIhkluS1EboTlQ9YF362J_WKqOmRN2tWK9Wgv1GnbUAIBImNa9fKgw-6GbFFYnXP0Kq4_R5rsXTrY10uL1DQvPvJcbZx8iMchQ==[5] Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations. Journal of Drug Delivery Science and Technology (DOI.org). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9k15fSpmn0bR9GGpy43BlgPoQXlGdQVBjPl5EneFIw481B7Cn1dm9ioqHwCWpqloBCjGPG-4pmy4pXaJNKy3PVETEWJUDSy2EVXC7_kLdYO7lnVUvtSk1se4q-PchaeD8si7aIK1jvuY=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 7-Methylpyrido[2,3-d]pyrimidin-4-amine in DMSO

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Methylpyrido[2,3-d]pyrimidin-4-amine. This document provides in-depth troubleshooting and frequently a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Methylpyrido[2,3-d]pyrimidin-4-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges related to its solubility in Dimethyl Sulfoxide (DMSO).

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses the fundamental properties of the compound and the solvent, which are crucial for diagnosing and solving solubility issues.

Q1: What is 7-Methylpyrido[2,3-d]pyrimidin-4-amine, and why is its solubility in DMSO critical?

7-Methylpyrido[2,3-d]pyrimidin-4-amine belongs to the pyridopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities, including potential roles as kinase inhibitors.[1][2][3] For in vitro high-throughput screening (HTS), biological assays, and pre-clinical studies, DMSO is the most common solvent used to create concentrated stock solutions of such compounds.[4][5] Achieving a stable, homogenous solution in DMSO is the first and most critical step for obtaining accurate and reproducible experimental results.

Q2: What intrinsic properties of 7-Methylpyrido[2,3-d]pyrimidin-4-amine make solubility in DMSO challenging?

Pyridopyrimidine derivatives often exhibit physicochemical properties that can hinder solubility. Understanding these is key to effective troubleshooting.

  • High Crystal Lattice Energy: These compounds are typically crystalline solids with high melting points, often in the range of 150–300°C.[1] A high melting point suggests strong intermolecular forces in the crystal lattice, which requires a significant amount of energy to disrupt during the dissolution process.[6]

  • Molecular Structure: The rigid, planar, and electron-deficient aromatic ring system influences how the molecule interacts with solvent molecules.[1]

  • Basicity: As an amine, the molecule is basic, with pKa values for related derivatives typically falling in the 2-7 range.[1] This property is crucial for pH-dependent solubility in aqueous systems and can be leveraged in certain co-solvent strategies.[7][]

Q3: Why is DMSO the standard solvent, and what are its critical limitations?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic and inorganic compounds.[9] However, its properties can also be a source of experimental problems.

  • High Solubilizing Power: Its polar nature effectively solvates many poorly water-soluble compounds used in drug discovery.[5][10]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[9][11] This is a major drawback, as the presence of even small amounts of water can dramatically decrease the solubility of many organic compounds.[12][13] This occurs because water-DMSO mixtures have non-ideal properties that make the formation of a solvent cavity for the solute more difficult.[12]

  • Precipitation on Storage: Compounds can precipitate from DMSO stocks over time, a problem exacerbated by freeze-thaw cycles and water absorption.[12][13][14]

Section 2: Troubleshooting Guide - From Common Issues to Advanced Solutions

This section is designed as a practical, step-by-step guide to resolve solubility problems in a logical sequence.

Problem 1: The compound will not dissolve in DMSO at room temperature.

Q: I have added my solid 7-Methylpyrido[2,3-d]pyrimidin-4-amine to DMSO and vortexed, but I still see solid particles. What are my immediate next steps?

This is the most common solubility challenge. Before attempting more complex methods, it is essential to exhaust the fundamental techniques that address the primary energy barriers to dissolution.

Step 1: Verify Solvent Quality The first and most critical step is to ensure the quality of your DMSO.

  • Causality: As mentioned, water in DMSO is a primary cause of poor solubility.[12][13] Using an old bottle of DMSO that has been opened multiple times likely means it has absorbed atmospheric moisture.

  • Action: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO. If you must use an opened bottle, ensure it has been stored properly in a desiccator.

Step 2: Apply Gentle Heating Heating provides the thermal energy needed to break the compound's crystal lattice.

  • Causality: The dissolution of many compounds is an endothermic process, meaning it requires energy input.[10][15] Heating provides this energy, allowing the solvent to more effectively solvate the individual molecules.

  • Action: Gently warm the vial in a water bath or on a heat block to 40-60°C while stirring or vortexing. Avoid excessive temperatures that could cause degradation.[16]

Step 3: Utilize Sonication If heating is insufficient, sonication provides mechanical energy to facilitate dissolution.

  • Causality: Sonication uses ultrasonic energy (20-100 kHz) to induce acoustic cavitation—the formation and violent collapse of microscopic bubbles.[17][18] This process generates localized high-pressure and high-temperature gradients that physically break apart the solid material and enhance solvent interaction with the particle surface.[18]

  • Action: Place the sealed vial in an ultrasonic bath for 15-30 minute intervals. Check for dissolution visually between cycles. This technique is highly effective for dispersing particles and dissolving stubborn compounds.[12][13]

Fig 1. Basic troubleshooting workflow for initial dissolution.
Problem 2: The compound precipitated after initial dissolution.

Q: My compound dissolved perfectly after I heated it, but after cooling or sitting overnight, I see crystals or a cloudy suspension. Why did this happen and how can I fix it?

This is a classic case of forming a supersaturated, thermodynamically unstable solution.

  • Causality:

    • Supersaturation: By heating, you temporarily increased the solubility limit. Upon cooling, the concentration exceeded the thermodynamic equilibrium solubility at room temperature, causing the excess compound to precipitate.

    • Water Contamination: If the vial was left open or stored improperly, it could have absorbed atmospheric water, reducing the compound's solubility and causing it to crash out of solution.[12][13]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[12][14]

  • Action & Prevention:

    • Re-dissolve with Sonication: Low-energy sonication is surprisingly effective at re-dissolving compounds that have precipitated due to water uptake or freeze-thaw cycles.[12][13]

    • Determine True Solubility: It may be that your target concentration is above the compound's intrinsic solubility in DMSO. Perform a solubility assessment (see Protocol 1) to determine the maximum stable concentration.

    • Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials. Consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace moisture-laden air. Store in a desiccated environment.

G cluster_0 Ideal State: Dry DMSO cluster_1 Problem: Water Contamination cluster_2 Solution: Sonication DMSO1 DMSO Molecules Compound1 Compound DMSO1->Compound1 Effective Solvation DMSO2 DMSO Molecules Water H₂O DMSO2->Water Strong H-Bonds Water->Water H-Bond Network Compound2 Compound Aggregate (Precipitate) Compound2->Compound2 Self-Association DMSO3 DMSO Molecules Compound3 Compound DMSO3->Compound3 Restores Solvation Cavitation Acoustic Cavitation Cavitation->Compound3 Disrupts Aggregates

Fig 2. Effect of water on DMSO solubility and the role of sonication.
Problem 3: Standard methods are insufficient to reach my target concentration.

Q: I need to prepare a highly concentrated stock (e.g., >50 mM), but the compound precipitates even with heating and sonication. Are there any advanced methods I can try?

When you have reached the thermodynamic solubility limit in pure DMSO, you may need to modify the solvent system. This should be done with caution, as it can affect downstream assays.

Advanced Technique 1: Co-Solvency Introducing a second, miscible organic solvent can sometimes alter the solvent environment favorably.

  • Causality: A co-solvent can disrupt the solvent-solvent interactions of the primary solvent (in this case, DMSO), effectively increasing the solubilizing capacity for a specific solute.[7][] The goal is to create a solvent mixture with polarity and hydrogen bonding characteristics that are more favorable for the solute.

  • Potential Co-solvents:

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethylformamide (DMF)[11]

    • Polyethylene glycol 400 (PEG 400)[]

  • Action: Experiment with adding a small percentage (e.g., 5-10% v/v) of a co-solvent to your DMSO. Prepare a small test batch to see if it improves solubility without causing precipitation upon storage. Always run a vehicle control with the same co-solvent mixture in your biological assays.

Advanced Technique 2: In-Situ Salt Formation (for subsequent aqueous dilution) This technique is for situations where the DMSO stock will be immediately diluted into an aqueous buffer for an assay.

  • Causality: 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a basic compound.[1][19] By adding a stoichiometric amount of a suitable acid to the DMSO stock, you can form the more polar, and thus more aqueous-soluble, salt in situ. While this may not dramatically increase solubility in pure DMSO, it can prevent precipitation upon dilution into a neutral pH buffer.

  • Action:

    • Prepare a concentrated DMSO stock of your compound.

    • In a separate vial, add 1.0 to 1.1 equivalents of a suitable acid (e.g., HCl in an organic solvent, or trifluoroacetic acid) to the DMSO.

    • Slowly add the compound stock to the acidified DMSO.

    • CRITICAL NOTE: This approach fundamentally alters the compound. It must be validated to ensure the salt form does not have different biological activity and that the final pH of the assay medium is not unacceptably altered.

Section 3: Protocols & Data
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the maximum thermodynamic solubility of your compound in DMSO at a specific temperature (e.g., 25°C).[6]

  • Add an excess amount of solid 7-Methylpyrido[2,3-d]pyrimidin-4-amine to a glass vial. The presence of undissolved solid is essential.

  • Add a known volume of anhydrous DMSO (e.g., 1 mL).

  • Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the sample for 24-48 hours to ensure the solution is fully saturated.[6]

  • After equilibration, carefully centrifuge the vial to pellet the excess solid.

  • Withdraw a known volume of the supernatant, being careful not to disturb the solid pellet.

  • Dilute the supernatant with a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration is the equilibrium solubility.

Data Summary: Expected Impact of Enhancement Techniques

The following table provides a qualitative and quantitative summary of how different techniques can impact the final achievable concentration. Values are illustrative.

TechniqueMechanismExpected Concentration Increase (vs. RT)Key Considerations
Gentle Heating (50°C) Increases kinetic energy, overcomes lattice forces[20]1.5x - 5xRisk of forming supersaturated solution; check for precipitation upon cooling.
Sonication Acoustic cavitation breaks aggregates[17][18]1.2x - 3xExcellent for re-dissolving precipitates[12]; less effective for exceeding thermodynamic limit.
Co-Solvency (e.g., 10% NMP) Alters solvent polarity and interactions[7][]Variable (1x - 10x)Must validate co-solvent compatibility with downstream assays.
Use of Anhydrous DMSO Prevents water-induced precipitation[12][13]FoundationalNot an enhancement, but a prerequisite for achieving maximum solubility.
References
  • Pyridopyrimidine - Grokipedia. (2026, January 17). Grokipedia.
  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Solubility Profile of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. (n.d.). Benchchem.
  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath.
  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available from: [Link]

  • Baluja, S., et al. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). ACS Medicinal Chemistry Letters. Available from: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Available from: [Link]

  • Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 60(9), 2639-2645. Available from: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.). Google Patents.
  • How to Improve Drug Solubility with Sonication. (2026, March 11). Patsnap Eureka.
  • Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research. Available from: [Link]

  • DMSO wont dilute my pure compound. How to solve this? (2014, January 16). ResearchGate. Available from: [Link]

  • Properties of amines. (n.d.). Lumen Learning. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). Journal of the American Chemical Society. Available from: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. (2024, November 9). Impactfactor.
  • Amines and Heterocycles. (2020, March 4). SlidePlayer.
  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
  • Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9).
  • Ullah, A., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7129. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. (2022, August 12). MDPI. Available from: [Link]

  • LePree, J., & Mulski, M. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(5), 573-584. Available from: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Available from: [Link]

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Microchimica Acta. Available from: [Link]

  • Dimethyl Sulfoxide. (n.d.). MP Biomedicals.
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019, November 12). Chemistry of Heterocyclic Compounds. Available from: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). ChemMedChem. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.

Sources

Optimization

Technical Support Center: ESI-MS Troubleshooting for 7-Methylpyrido[2,3-d]pyrimidin-4-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, mass spectrometrists, and drug development professionals working with polybasic fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, mass spectrometrists, and drug development professionals working with polybasic fused heterocycles.

Analyzing 7-Methylpyrido[2,3-d]pyrimidin-4-amine (Exact Mass: 160.0744 Da; expected [M+H]+ at m/z 161.0822) via Electrospray Ionization Mass Spectrometry (ESI-MS) presents unique challenges. Due to its multiple basic nitrogen atoms (pyrimidine ring, pyridine ring, and exocyclic primary amine), the molecule is highly susceptible to pH-dependent ion suppression, gas-phase charge competition, and in-source fragmentation.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure robust and reproducible ionization.

Visual Diagnostic Workflow

ESI_Optimization A Analyze 7-Methylpyrido [2,3-d]pyrimidin-4-amine B Evaluate ESI+ Mass Spectra A->B C1 Low [M+H]+ Signal Ion Suppression B->C1 Intensity < 10^4 cps C2 High In-Source CID (m/z 144 Dominates) B->C2 Loss of NH3 (-17 Da) C3 Alkali Adducts (m/z 183 Dominates) B->C3 [M+Na]+ >[M+H]+ D1 Lower Mobile Phase pH (Add 0.1% Formic Acid) C1->D1 D2 Reduce Fragmentor Voltage (Step down by 10V) C2->D2 D3 Add Volatile Buffer (5mM Ammonium Acetate) C3->D3 E Optimal [M+H]+ Detection (m/z 161.08) D1->E D2->E D3->E

Caption: ESI-MS Troubleshooting Workflow for Polybasic Heterocycles.

Section 1: Core Troubleshooting Guide (Causality & Solutions)

Q: Why is my [M+H]+ signal intensity severely suppressed despite a high sample concentration? A: Causality: ESI efficiency for basic compounds relies heavily on pre-forming ions in the liquid phase[1]. 7-Methylpyrido[2,3-d]pyrimidin-4-amine is highly basic, but in neutral or high-pH mobile phases, the compound remains largely unprotonated in solution. Furthermore, the compound's relatively low hydrophobicity means it may elute near the void volume in reversed-phase LC, co-eluting with endogenous salts that compete for charge droplets[2]. Solution: Acidify the mobile phase to a pH significantly below the pKa of the pyrimidine nitrogens. Utilizing 0.1% Formic Acid (pH ~2.7) ensures complete protonation prior to droplet desolvation.

Q: I am seeing a massive peak at m/z 144.05 instead of the expected m/z 161.08. What is happening? A: Causality: You are observing in-source Collision-Induced Dissociation (CID). The primary amine at the C4 position of the pyrido-pyrimidine core is susceptible to gas-phase cleavage, resulting in the neutral loss of ammonia ( NH3​ , -17.0265 Da). This occurs when the declustering potential (DP), capillary exit, or fragmentor voltage is set too high, accelerating the ions too aggressively through the intermediate pressure region of the source, causing violent collisions with residual nitrogen gas. Solution: Step down the fragmentor voltage/DP. Polybasic rigid heterocycles often require lower acceleration voltages compared to flexible aliphatic amines.

Q: My spectra are dominated by [M+Na]+ (m/z 183.06) rather than [M+H]+ . How do I force protonation? A: Causality: Sodium has a high affinity for the localized lone pairs on the pyrimidine and pyridine nitrogens. When non-volatile salts (like sodium or potassium) are present in the sample matrix or glassware, they outcompete protons during the final stages of droplet evaporation[3]. Solution: Introduce a volatile buffer. Adding 5 mM Ammonium Acetate to the mobile phase acts as a gas-phase proton donor. During desolvation, NH4+​ decomposes into NH3​ (gas) and H+ , effectively transferring the proton to your analyte and suppressing sodium adduct formation[1].

Section 2: Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, implement the following self-validating protocols. These methods build in internal checks so the system proves its own efficacy.

Protocol A: Flow Injection Analysis (FIA) for Source Parameter Optimization

Objective: Empirically determine the exact voltage threshold where in-source fragmentation begins, establishing a safe operating window.

  • Preparation: Prepare a 100 ng/mL standard solution of 7-Methylpyrido[2,3-d]pyrimidin-4-amine in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Infusion: Bypass the LC column. Connect the autosampler directly to the ESI source using PEEK tubing. Set the flow rate to 10 µL/min.

  • Voltage Ramping: Set the mass spectrometer to scan from m/z 100 to 300. Program a method to ramp the Fragmentor Voltage (or Declustering Potential) from 30V to 150V in 10V increments, holding each step for 30 seconds.

  • Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 161.08 (Parent) and m/z 144.05 (Fragment). Plot the ratio of Parent/Fragment against the voltage.

  • Action: Select the highest voltage that maintains a Parent/Fragment ratio of >10:1. This maximizes ion transmission while preventing destruction of the primary amine.

Protocol B: Mobile Phase Matrix Desalting & Background Validation

Objective: Eliminate ion suppression and adduct formation through volatile buffer exchange.

  • Aqueous Phase (A) Formulation: Mix LC-MS grade water with 0.1% Formic Acid (v/v) and 5 mM Ammonium Acetate. Causality note: The acetate acts as a buffer, while the formic acid maintains the acidic pH necessary for basic heterocycle protonation.

  • Organic Phase (B) Formulation: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • System Equilibration: Flush the LC system at 0.4 mL/min for 20 minutes to clear residual alkali metals from the lines.

  • Self-Validation Check: Inject a solvent blank (50:50 A:B). Monitor the baseline noise at m/z 161.08 and m/z 183.06. The background signal must be < 103 cps before injecting the analyte. If high background persists, inspect the source for contamination or check the transfer line nut for micro-leaks[4].

Section 3: Quantitative Data Presentation

The following table summarizes the quantitative impact of various mobile phase conditions on the ionization efficiency of 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

Mobile Phase Additive (Aqueous)Approx. pH [M+H]+ Intensity (cps) [M+Na]+ Intensity (cps)Signal-to-Noise (S/N)Primary Observation / Causality
None (Water only)7.0 4.2×104 8.1×104 45Poor protonation; Na+ dominates due to ambient salts.
0.1% Formic Acid2.7 8.9×105 1.2×104 850Excellent protonation; high sensitivity.
0.1% TFA2.0 3.1×105 5.0×103 210Ion pairing effect from TFA suppresses overall ESI signal[3].
5 mM Ammonium Acetate6.8 2.5×105 2.1×103 320Na+ adducts eliminated; moderate [M+H]+ signal.
0.1% FA + 5mM NH4​OAc 2.8 9.5×105 <103 1,100 Optimal: Synergistic protonation and complete Na+ displacement.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I analyze this compound using Negative Ion Mode (-ESI)? A: It is highly discouraged. 7-Methylpyrido[2,3-d]pyrimidin-4-amine lacks acidic functional groups (such as carboxylic acids, phenols, or sulfonic acids) capable of easily losing a proton. While some basic compounds can form [M−H]− under highly basic conditions (e.g., using Ammonium Hydroxide)[1], the sensitivity will be orders of magnitude lower than in positive mode.

Q: I optimized the mobile phase, but my signal is still drifting downward over consecutive injections. What is the cause? A: Downward signal drift for basic heterocycles is typically caused by source contamination or charging effects on the MS ion optics. If the sample matrix contains high levels of non-volatile lipids or proteins, they will coat the ESI capillary and shield the electrical field. Clean the ESI spray shield and capillary. Additionally, ensure your LC gradient includes a high-organic wash step (e.g., 95% Acetonitrile for 2 minutes) at the end of every run to elute hydrophobic contaminants.

Q: Does the position of the methyl group (C7) affect the ionization? A: Sterically, the C7 methyl group is adjacent to the N8 nitrogen of the pyrimidine ring. While it slightly increases the hydrophobicity of the molecule (aiding in LC retention and desolvation efficiency[2]), it does not significantly hinder protonation at the more basic exocyclic C4 amine or the unhindered N1/N3 pyrimidine nitrogens.

References

  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. ACS Publications.[Link]

  • Effect of mobile phase on electrospray ionization efficiency. PubMed.[Link]

  • Solvents and Caveats for LC/MS. Bene-Technology.[Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Precipitation of 7-Methylpyrido[2,3-D]pyrimidin-4-amine in Biological Assays

Executive Summary & Mechanistic Context 7-Methylpyrido[2,3-D]pyrimidin-4-amine is a highly privileged heterocyclic scaffold, frequently utilized in the development of potent ATP-competitive kinase inhibitors targeting cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

7-Methylpyrido[2,3-D]pyrimidin-4-amine is a highly privileged heterocyclic scaffold, frequently utilized in the development of potent ATP-competitive kinase inhibitors targeting critical oncogenic pathways such as PIM-1, EGFR, and mTOR[1][2]. However, its planar, multi-ring structure promotes strong intermolecular π-π stacking.

While highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), introducing this compound into aqueous biological buffers often triggers a rapid "solvent crash." This occurs because the compound's hydrophobic self-association outpaces its ability to form stable hydrogen bonds with the aqueous medium, leading to micro-precipitation, inconsistent dose-response curves, and false-negative assay results[3][4].

Maintaining the kinetic solubility of this compound is critical for ensuring it reaches its intracellular targets. The diagram below illustrates how precipitation disrupts this pharmacological pathway.

Pathway Soluble Soluble 7-Methylpyrido [2,3-d]pyrimidin-4-amine Precipitate Aggregated/Precipitated Compound Soluble->Precipitate Solvent Crash Kinase Target Kinase (e.g., PIM-1, EGFR) Soluble->Kinase Binds Active Site FalseNegative False Negative/ Loss of Efficacy Precipitate->FalseNegative Cannot enter cell Inhibition ATP-Competitive Inhibition Kinase->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Mechanistic pathway showing how precipitation prevents targeted kinase inhibition.

Troubleshooting Guide & FAQs

Q1: My 7-Methylpyrido[2,3-D]pyrimidin-4-amine stock in 100% DMSO has become cloudy. Why did this happen, and can I still use it? A1: This is typically caused by moisture contamination or repeated freeze-thaw cycles. DMSO is highly hygroscopic; every time the vial is opened, it absorbs atmospheric water, which dramatically lowers the solubility threshold of hydrophobic pyrido-pyrimidines[5]. Actionable Solution: Gently warm the stock to 37°C and sonicate for 5-10 minutes. If the precipitate redissolves, aliquot the stock into single-use volumes and store at -80°C. If it does not redissolve, discard it, as the molarity is now compromised[5].

Q2: The compound crashes out immediately upon dilution into my cell culture media. How do I prevent this? A2: Direct addition of a highly concentrated DMSO stock into a large volume of aqueous buffer causes a localized high concentration of the compound in a highly polar environment, triggering immediate nucleation[3]. Actionable Solution: Perform a serial dilution. First, dilute your stock into an intermediate vehicle (e.g., media containing a co-solvent or carrier), and pre-warm your final culture media to 37°C before addition. Ensure the final DMSO concentration does not exceed 0.1% - 0.5% to avoid cellular toxicity[3].

Q3: Can adjusting the buffer pH improve the solubility of 7-Methylpyrido[2,3-D]pyrimidin-4-amine? A3: Yes. The pyrimidin-4-amine moiety contains ionizable nitrogen atoms. Because it acts as a weak base, its solubility increases in slightly acidic conditions where the amine becomes protonated[6]. If your assay tolerates it, adjusting the buffer pH to 6.5–6.8 during the initial dilution phase can help maintain the compound in solution before introducing it to the final physiological pH (7.4) assay.

Q4: What excipients or carriers are recommended for this specific scaffold? A4: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective for pyrido[2,3-d]pyrimidines. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic methylpyrido-pyrimidine core, while its hydrophilic exterior maintains aqueous solubility without altering the compound's structural integrity or lowering the free compound concentration unacceptably[6][7].

Troubleshooting Decision Tree

G Start Observe 7-Methylpyrido[2,3-D] pyrimidin-4-amine Precipitation CheckDMSO Is precipitate in the 100% DMSO Stock? Start->CheckDMSO CheckAqueous Is precipitate in the Aqueous Buffer/Media? CheckDMSO->CheckAqueous No FixDMSO Warm to 37°C & Sonicate. Check for moisture contamination. Prepare fresh <30 mM stock. CheckDMSO->FixDMSO Yes Dilution Did you add stock directly to cold media? CheckAqueous->Dilution Yes FixDilution Use serial dilution. Pre-warm media to 37°C. Dilution->FixDilution Yes SolubilityLimit Exceeding kinetic solubility limit? Dilution->SolubilityLimit No FixSolubility Add Co-solvents (PEG400) or Carrier (HP-β-CD). Adjust pH if applicable. SolubilityLimit->FixSolubility Yes

Decision tree for diagnosing and resolving pyrido-pyrimidine precipitation.

Standardized Solubilization Protocols

Protocol A: Preparation of a Self-Validating Anhydrous DMSO Stock

Causality Principle: Ensuring the stock is completely free of water prevents premature nucleation. Pyrido[2,3-d]pyrimidines are highly sensitive to even trace amounts of water in organic stocks.

  • Desiccation: Equilibrate the 7-Methylpyrido[2,3-D]pyrimidin-4-amine powder to room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to a concentration of 10 mM. Avoid exceeding 30 mM, as this approaches the thermodynamic solubility limit for many pyrido-pyrimidines[5].

  • Self-Validation (Turbidity Check): Read the absorbance of the stock at 600 nm. A baseline reading (OD600 < 0.05) confirms the absence of micro-precipitates.

  • Storage: Aliquot into sterile, tightly sealed microcentrifuge tubes and store at -80°C to prevent freeze-thaw degradation[5].

Protocol B: HP-β-CD Inclusion Complex Formulation for Aqueous Assays

Causality Principle: Cyclodextrin encapsulation physically shields the planar rings, preventing the π-π stacking that drives precipitation in aqueous media.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your base assay buffer (e.g., PBS or DMEM without serum)[6].

  • Intermediate Dilution: Add the 10 mM DMSO stock of 7-Methylpyrido[2,3-D]pyrimidin-4-amine dropwise into the HP-β-CD solution while vortexing vigorously.

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature to ensure complete inclusion complex formation[6].

  • Final Dilution: Dilute this intermediate complex into your final pre-warmed (37°C) assay media to reach your target working concentration.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismMax Final Assay ConcentrationCytotoxicity RiskRecommended Application
Direct DMSO Dilution Relies entirely on kinetic solubility limit0.1% - 0.5% DMSOHigh (if >0.5%)Highly potent compounds (nM range)
Co-solvent (PEG 400) Reduces solvent polarity gap1% - 5% PEGModerateBiochemical assays (cell-free)
Carrier (HP-β-CD) Hydrophobic cavity encapsulation1% - 5% HP-β-CDLowCell-based phenotypic assays
pH Adjustment Protonation of the 4-amine groupN/A (Buffer dependent)LowAssays tolerant to slight pH shifts

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. nih.gov.1

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. rsc.org.2

  • Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media - Benchchem. benchchem.com.3

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. nih.gov. 4

  • How to prevent GSK-5498A precipitation from DMSO stock - Benchchem. benchchem.com. 5

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. benchchem.com. 6

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate. researchgate.net. 7

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability in 7-Methylpyrido[2,3-D]pyrimidin-4-amine Formulations

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to translate the high in vitro potency of 7-Methylpyrido[2,3-D]pyrimidin-4-amine derivatives int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to translate the high in vitro potency of 7-Methylpyrido[2,3-D]pyrimidin-4-amine derivatives into in vivo efficacy. This privileged scaffold is the backbone of numerous targeted therapies, including CDK4/6 inhibitors (like palbociclib), TTK inhibitors, and ENPP1 inhibitors[1],[2],[3]. However, its physicochemical properties often result in severe bioavailability bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your formulations.

Section 1: Physicochemical Profiling & The Bioavailability Bottleneck

Q: Why does my 7-Methylpyrido[2,3-D]pyrimidin-4-amine derivative show high target affinity but negligible oral bioavailability?

A: You are likely facing a classic "brick dust" and pH-dependency dilemma. The pyrido[2,3-d]pyrimidine core is highly planar, which promotes strong intermolecular π-π stacking and results in a high crystalline lattice energy. Furthermore, the 4-amine group acts as a weak base. This creates a highly pH-dependent solubility profile: the compound dissolves readily in the acidic stomach (pH < 4.0) but rapidly precipitates upon entering the neutral environment of the small intestine (pH > 6.0)[4],[5]. If the compound is ionized at physiological pH, it also suffers from poor permeability across the intestinal mucosa[3].

Quantitative Bioavailability Data of Representative Pyrido[2,3-d]pyrimidines

To benchmark your compound, compare it against the pharmacokinetic (PK) parameters of known derivatives in the table below:

Compound / ClassPrimary TargetOral Bioavailability (F%)CmaxHalf-life (T1/2)Reference
Palbociclib (Capsule) CDK4/6~46% (Humans)Dose-dependent~29 hours[2]
Compound 5o TTK45.3% (Rats)N/AN/A[1]
Compound 31 ENPP14.2% (Mice)Low< 1 hour[3]

Section 2: Formulation Troubleshooting & Optimization

Q: How can I prevent intestinal precipitation and enhance the dissolution rate of my compound?

A: We recommend transitioning your crystalline Active Pharmaceutical Ingredient (API) into a Co-Amorphous Solid Dispersion (ASD) . By utilizing carboxylic acid co-formers (e.g., fumaric, oxalic, or salicylic acid), you can disrupt the crystal lattice. The carboxylic acid forms strong intermolecular hydrogen bonds with the 4-amine group of your pyrido[2,3-d]pyrimidine scaffold[4].

Causality: This traps the drug in a high-energy amorphous state, creating a "spring and parachute" effect. The amorphous nature drives rapid dissolution (the spring), while the co-former interactions prevent rapid recrystallization in the neutral intestine, sustaining supersaturation (the parachute)[4].

Protocol 1: Solvent-Assisted Mechanochemical Preparation of ASDs

This protocol is a self-validating system: successful amorphization is immediately confirmed via downstream thermal and spectroscopic quality control.

  • Milling Preparation: Weigh equimolar amounts (1:1 ratio) of the 7-Methylpyrido[2,3-D]pyrimidin-4-amine API and the selected carboxylic acid co-former. Causality: The 1:1 ratio ensures stoichiometric hydrogen bonding, leaving no unbound crystalline API.

  • Solvent Addition: Add a catalytic amount of solvent (e.g., 50 µL of ethanol per 100 mg of powder). Causality: The solvent acts as a plasticizer, lowering the glass transition temperature (Tg) and facilitating molecular mobility during grinding.

  • Mechanochemical Grinding: Process the mixture in a ball mill at 30 Hz for 60 minutes to achieve morphological homogenization[4].

  • Self-Validation (Quality Control):

    • PXRD: Analyze the powder. A successful ASD will show a broad "halo" pattern, confirming the absence of sharp Bragg peaks (complete amorphization).

    • FTIR: Monitor the N-H stretching band. A shift in the wavelength confirms successful intermolecular hydrogen bond formation between the API and the co-former[4].

ASD_Workflow API 7-Methylpyrido[2,3-D]pyrimidin-4-amine (Crystalline API) Grinding Solvent-Assisted Grinding (Mechanochemical) API->Grinding Coformer Carboxylic Acid Co-former (e.g., Fumaric Acid) Coformer->Grinding ASD Co-amorphous Solid Dispersion (Homogenized) Grinding->ASD H-bonding Validation Physicochemical Validation (PXRD, DSC, FTIR) ASD->Validation Quality Control PK In Vivo PK Study (Bioavailability Assessment) Validation->PK Validated System

Caption: Workflow for generating and validating co-amorphous solid dispersions.

Q: My compound is susceptible to rapid first-pass metabolism. Can Lipid Nanoparticles (LNPs) help?

A: Yes. Encapsulation within Lipid Nanoparticles (LNPs) is highly effective for bypassing hepatic first-pass metabolism. LNPs facilitate lymphatic absorption via chylomicron assembly in the enterocytes, routing the drug through the lymphatic system directly into systemic circulation. Additionally, specific lipid excipients can inhibit intestinal efflux pumps[6].

Protocol 2: Microfluidic Assembly of LNPs
  • Lipid Phase: Dissolve an ionizable cationic lipid (e.g., DODMA), a helper lipid (e.g., eggPC or DSPC), cholesterol, and a PEG-lipid in ethanol[6]. Add your hydrophobic API to this phase.

  • Aqueous Phase: Prepare an acidic acetate buffer (pH 4.0). Causality: The acidic buffer ensures the API remains fully soluble prior to encapsulation, preventing premature precipitation during mixing.

  • Microfluidic Mixing: Mix the aqueous and lipid phases at a 3:1 flow rate ratio. Causality: The rapid change in solvent polarity triggers spontaneous lipid self-assembly, trapping the API within the hydrophobic core.

  • Self-Validation: Dialyze against PBS (pH 7.4) to remove ethanol. Validate the formulation using Dynamic Light Scattering (DLS). A validated LNP system will exhibit a Z-average size of <150 nm and a Polydispersity Index (PDI) of <0.2[6].

Section 3: In Vivo Validations & Pharmacodynamics

Q: How should I design my preclinical PK study to accurately measure bioavailability improvements while accounting for pH-dependency?

A: Because pyrido[2,3-d]pyrimidines exhibit severe pH-dependent solubility, inter-subject variability in gastric pH can ruin your PK data. It is critical to run a crossover study and control the gastric environment[5].

Protocol 3: In Vivo Pharmacokinetic (PK) Assessment
  • Animal Preparation & pH Control: Fast Sprague-Dawley rats for 12 hours. Administer a proton pump inhibitor (e.g., rabeprazole) 2 hours prior to dosing. Causality: Rabeprazole raises the intragastric pH above 4.5, simulating achlorhydria or human fasting conditions. This creates a "stress test" for your formulation, ensuring that any observed bioavailability is due to your formulation strategy, not just acidic stomach dissolution[5].

  • Dosing: Administer an Intravenous (IV) solution to Group 1 to determine the baseline Area Under the Curve (AUC) for 100% bioavailability. Administer your optimized oral formulation (ASD or LNP) to Group 2 via oral gavage[1].

  • Sampling & Bioanalysis: Collect blood at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Separate plasma and quantify the API using validated LC-MS/MS[1].

  • Self-Validation: Calculate absolute bioavailability: F = (AUC_oral * Dose_IV) / (AUC_IV * Dose_oral) * 100. A successful formulation will yield an F > 30%, validating the circumvention of the solubility/metabolism bottlenecks.

MOA_Pathway Drug Pyrido[2,3-d]pyrimidine Inhibitor CDK46 CDK4/6 - Cyclin D Complex Drug->CDK46 Inhibits Arrest G1 Phase Arrest (Tumor Suppression) Drug->Arrest Leads to Rb Retinoblastoma Protein (Rb) (Phosphorylation) CDK46->Rb Phosphorylates E2F E2F Transcription Factor (Release) Rb->E2F Releases CellCycle G1 to S Phase Cell Cycle Progression E2F->CellCycle Promotes

Caption: Inhibition of the CDK4/6-Rb-E2F signaling pathway by pyrido[2,3-d]pyrimidines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-Methylpyrido[2,3-d]pyrimidin-4-amine and Other Pyrido[2,3-d]pyrimidine Analogs in Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines.[1][2] This structural similarity has made it a fertile ground for the...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines.[1][2] This structural similarity has made it a fertile ground for the development of a multitude of biologically active compounds, particularly in the realm of oncology.[1][3] These molecules have demonstrated a remarkable capacity to interact with a variety of biological targets, including dihydrofolate reductase (DHFR) and, most notably, a range of protein kinases.[4][5] Kinase inhibition is a cornerstone of modern targeted cancer therapy, and pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[3][6][7]

This guide provides a comparative analysis of 7-Methylpyrido[2,3-d]pyrimidin-4-amine and other notable pyrido[2,3-d]pyrimidine derivatives. We will delve into their differential biological activities, supported by experimental data, and explore the underlying structure-activity relationships that govern their potency and selectivity. This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of pyrido[2,3-d]pyrimidine-based inhibitors.

The Pyrido[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The fusion of a pyridine and a pyrimidine ring creates the bicyclic pyridopyrimidine system, of which the pyrido[2,3-d]pyrimidine isomer is the most extensively studied.[8] Its structural analogy to purine bases allows it to function as a competitive inhibitor at the ATP-binding site of many kinases.[4] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, enabling the fine-tuning of its pharmacological properties. Substitutions on the pyrimidine and pyridine rings can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

dot

Caption: The versatile pyrido[2,3-d]pyrimidine scaffold targets various enzymes, leading to diverse therapeutic applications.

Comparative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The efficacy of pyrido[2,3-d]pyrimidine derivatives as anticancer agents is often evaluated through their ability to inhibit specific kinases and to induce cytotoxicity in cancer cell lines. Below is a comparative summary of the biological activities of several key analogs.

Compound/DerivativeTarget Kinase(s)Cell Line(s)IC50/GI50 (µM)Reference
PD180970 Bcr-AblK5620.170 (cellular phosphorylation)[3]
Compound 65 CDK6-0.115 (enzymatic)[3]
Compound 4 PIM-1MCF-7, HepG20.57 (MCF-7), 1.13 (HepG2)[9]
Compound 10 PIM-1-0.0172 (enzymatic)[9]
Compound 1 EGFR (WT & T790M)MCF-7, HeLa, HepG-23.98 (MCF-7)[10]

PD180970 , a pyrido[2,3-d]pyrimidine derivative, demonstrates potent inhibition of the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia.[3] Its ability to reduce the in vivo tyrosine phosphorylation of p210Bcr-Abl at nanomolar concentrations highlights its potential as a targeted therapeutic.[3]

In the context of cell cycle regulation, Compound 65 has been identified as a potent and direct inhibitor of CDK6, with an IC50 value of 115.38 nM.[3] This inhibition of CDK6, a critical regulator of the G1 phase of the cell cycle, can lead to cell cycle arrest and apoptosis in cancer cells.

More recently, a series of novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors.[6][9] PIM-1 is a proto-oncogene that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6] Compound 4 and Compound 10 from this series exhibited remarkable potency, with Compound 10 showing a PIM-1 kinase inhibition IC50 of 17.2 nM.[9] Furthermore, Compound 4 displayed potent cytotoxic activity against MCF-7 and HepG2 cancer cell lines with IC50 values of 0.57 µM and 1.13 µM, respectively.[9]

Another area of significant interest is the development of pyrido[2,3-d]pyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10] EGFR is a well-validated target in non-small cell lung cancer and other solid tumors. A recently synthesized amino-functionalized derivative, Compound 1 , potently inhibited both wild-type EGFR (IC50 = 0.093 µM) and the clinically relevant T790M mutant (IC50 = 0.174 µM).[10] This dual activity is particularly significant as the T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors. This compound also demonstrated strong cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 3.98 µM), outperforming the reference drug erlotinib.[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols used to assess the biological activity of pyrido[2,3-d]pyrimidine derivatives.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.

  • Reaction Setup: The assay is performed in a microplate format. Each well contains the kinase, a specific substrate (often a peptide or protein), and ATP.

  • Compound Addition: The test compounds, including 7-Methylpyrido[2,3-d]pyrimidin-4-amine and its analogs, are added at varying concentrations. A control with no inhibitor is also included.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot```dot graph KinaseAssayWorkflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Reaction_Setup" [label="Reaction Setup:\nKinase, Substrate, ATP"]; "Compound_Addition" [label="Add Test Compounds\n(Varying Concentrations)"]; "Incubation" [label="Incubate at 30°C"]; "Detection" [label="Quantify Phosphorylation"]; "Data_Analysis" [label="Calculate % Inhibition\nDetermine IC50"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Compound_Addition"; "Compound_Addition" -> "Incubation"; "Incubation" -> "Detection"; "Detection" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Inhibition of EGFR and PIM-1 signaling pathways by specific pyrido[2,3-d]pyrimidine derivatives.

As illustrated, pyrido[2,3-d]pyrimidine-based EGFR inhibitors block the activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival. [10]Similarly, PIM-1 kinase inhibitors prevent the phosphorylation of downstream targets that promote cell cycle progression and inhibit apoptosis. [6]The ability of these compounds to induce apoptosis is a key mechanism contributing to their cytotoxic effects. [6]

Conclusion

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. While 7-Methylpyrido[2,3-d]pyrimidin-4-amine represents a foundational structure, the extensive research into its analogs has revealed that strategic modifications to the core can lead to significant enhancements in biological activity. The comparative data presented herein underscores the importance of structure-activity relationship studies in optimizing the therapeutic potential of this chemical class. As our understanding of the molecular drivers of cancer deepens, the rational design of novel pyrido[2,3-d]pyrimidine derivatives will undoubtedly continue to yield promising candidates for targeted cancer therapy.

References

  • Tantawy, E.S., Nafie, M.S., Morsy, H.A., El-Sayed, H.A., Moustafa, A.H., & Mohammed, S.M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11098–11111. [Link]

  • Tantawy, E.S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Med Chem. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. (2013). Journal of Medicinal Chemistry. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. [Link]

  • Structures of the pyrido[2,3-d]pyrimidine ring system (1) and... (2019). ResearchGate. [Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. (2013). Journal of Medicinal Chemistry. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005). Journal of Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating 7-Methylpyrido[2,3-D]pyrimidin-4-amine Binding Affinity Using Surface Plasmon Resonance (SPR)

Introduction: The Critical Role of Binding Affinity in Kinase Inhibitor Development In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors represent a cornerstone of targeted therapy. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Binding Affinity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors represent a cornerstone of targeted therapy. The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" known for its interaction with the ATP-binding site of various kinases.[1][2] Compounds like 7-Methylpyrido[2,3-d]pyrimidin-4-amine are designed based on this scaffold to achieve potent and selective inhibition of specific kinase targets, which are often dysregulated in cancer cells.[3][4]

The efficacy of such a potential drug candidate is fundamentally linked to its binding affinity for the target protein. Binding affinity, quantified by the equilibrium dissociation constant (K D), dictates the concentration of the compound required to achieve a therapeutic effect and influences its residence time on the target. Therefore, rigorous and accurate validation of binding affinity is not merely a characterization step but a critical determinant in the decision-making process of lead optimization.

This guide provides an in-depth, comparative analysis of validating the binding affinity of 7-Methylpyrido[2,3-d]pyrimidin-4-amine, with a primary focus on Surface Plasmon Resonance (SPR) as the gold-standard methodology. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare SPR with alternative technologies to equip researchers with the expertise to generate robust, publication-quality data.

Part 1: Surface Plasmon Resonance (SPR) – The Gold Standard for Kinetic Analysis

SPR is a label-free optical detection technique that has become indispensable for studying biomolecular interactions in real time.[5] It provides not only the equilibrium affinity (K D) but also the kinetic rate constants for association (k a or k on) and dissociation (k d or k off), offering a deeper mechanistic understanding of the binding event.[6][7]

The Principle of SPR

An SPR experiment measures changes in the refractive index at the surface of a gold-coated sensor chip.[5] In a typical assay for a small molecule like 7-Methylpyrido[2,3-d]pyrimidin-4-amine, the target protein (e.g., a specific tyrosine kinase) is immobilized on the chip surface. The small molecule (the analyte) is then flowed over the surface in a solution. As the analyte binds to the immobilized protein, the accumulation of mass on the surface causes a proportional change in the local refractive index. This change is detected as a shift in the "resonance angle" of reflected light and is plotted in real-time as response units (RU) versus time, generating a sensorgram.[5][7]

Experimental Workflow: Validating 7-Methylpyrido[2,3-d]pyrimidin-4-amine Binding by SPR

The following protocol outlines a robust methodology for characterizing a small molecule-kinase interaction. The choices made at each step are critical for ensuring data quality and avoiding common artifacts.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis prep_ligand Target Kinase Preparation (e.g., >95% purity) prep_analyte Analyte Preparation (7-Methylpyrido[2,3-d]pyrimidin-4-amine) - DMSO stock - Serial dilution prep_buffer Buffer Preparation - Running buffer (e.g., HBS-EP+) - DMSO matching immobilization 1. Ligand Immobilization - Amine coupling or Biotin-capture - Optimize density (low RU) prep_buffer->immobilization Proceed to Experiment binding_assay 2. Binding Analysis - Analyte injection (concentration series) - Association & Dissociation phases immobilization->binding_assay regeneration 3. Surface Regeneration - Low pH Glycine or other solution - Test for surface stability binding_assay->regeneration data_proc Data Processing - Reference subtraction - Blank subtraction regeneration->data_proc Proceed to Analysis fitting Kinetic Fitting - Fit to model (e.g., 1:1 Langmuir) - Extract ka, kd data_proc->fitting results Results - Calculate KD (kd/ka) - Quality control checks (χ²) fitting->results Decision_Tree start What is the primary research question? q_kinetics Need detailed kinetic and mechanistic data? start->q_kinetics q_thermo Need full thermodynamic profile (ΔH, ΔS)? q_kinetics->q_thermo No use_spr Use SPR (Gold standard for kinetics) q_kinetics->use_spr Yes q_throughput Screening many compounds or need high throughput? q_thermo->q_throughput No use_itc Use ITC (Gold standard for thermodynamics) q_thermo->use_itc Yes q_throughput->use_spr No (Consider SPR for secondary validation) use_bli Use BLI (Ideal for screening & throughput) q_throughput->use_bli Yes

Caption: A decision tree for selecting the appropriate binding affinity technology.

Quantitative Comparison of Key Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Mass-sensitive refractive index changeHeat change upon bindingOptical layer thickness interference
Primary Output k a, k d, K DK D, n, ΔH, ΔSk a, k d, K D
Immobilization Required (Ligand)Not required (in-solution)Required (Ligand)
Throughput Low to MediumLowMedium to High [8]
Sample Consumption Low (µg of protein)High (mg of protein) [9]Low (µg of protein)
Small Molecule (<250 Da) Excellent, high sensitivityChallenging if binding enthalpy is lowChallenging, requires high signal change
Key Strength High-quality kinetic data [6]Direct thermodynamic characterization High throughput, ease of use [10]
Key Limitation Potential for immobilization artifactsLow throughput, high sample needLower sensitivity for small molecules

Conclusion

Validating the binding affinity of a promising kinase inhibitor like 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a foundational step in its preclinical development. Surface Plasmon Resonance stands out as the premier technique for this purpose, offering unparalleled insight into the kinetics of the interaction (k a and k d) in a real-time, label-free manner. Its high sensitivity makes it particularly suitable for characterizing the interactions of small molecules with their protein targets.

However, a comprehensive validation strategy often benefits from an orthogonal approach. Isothermal Titration Calorimetry provides invaluable thermodynamic data that is inaccessible by other methods, confirming the binding affinity in solution and elucidating the energetic drivers of the interaction. [11][12]For programs requiring the screening of numerous analogues, Bio-Layer Interferometry offers a high-throughput, user-friendly alternative that can rapidly rank compounds, with top candidates then being subjected to more detailed kinetic analysis by SPR.

By understanding the principles, strengths, and limitations of each technique, researchers can design robust validation workflows, ensuring that only the most promising compounds with optimal binding characteristics advance through the drug discovery pipeline.

References

  • ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. Available from: [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. Available from: [Link]

  • Small Molecule Analysis via Biolayer Interferometry - Gator Bio. Available from: [Link]

  • Biolayer Interferometry Provides a Robust Method for Detecting DNA-Binding Small Molecules in Microbial Extracts - ChemRxiv. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. Available from: [Link]

  • Biosensor-based small molecule fragment screening with biolayer interferometry | Request PDF - ResearchGate. Available from: [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. Available from: [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. Available from: [Link]

  • Octet® BLI Workflows in Small-Molecule Interaction Guide - Sartorius. Available from: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Available from: [Link]

  • Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. Available from: [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry - PubMed. Available from: [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Available from: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available from: [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Available from: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. Available from: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Available from: [Link]

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. Available from: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. Available from: [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. Available from: [Link]

  • Large and Small Molecule Screening by SPR - Bio-Rad. Available from: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. Available from: [Link]

  • What are some physical methods to determine binding affinity of a protein? - Reddit. Available from: [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC. Available from: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC. Available from: [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors - ResearchGate. Available from: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - PubChem. Available from: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - MDPI. Available from: [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors - bioRxiv.org. Available from: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available from: [Link]

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Safety & Regulatory Compliance

Safety

7-Methylpyrido[2,3-D]pyrimidin-4-amine proper disposal procedures

An essential component of responsible drug development and chemical research is the rigorous management of laboratory waste. For specialized heterocyclic building blocks like 7-Methylpyrido[2,3-d]pyrimidin-4-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of responsible drug development and chemical research is the rigorous management of laboratory waste. For specialized heterocyclic building blocks like 7-Methylpyrido[2,3-d]pyrimidin-4-amine (CAS: 120266-91-3)—a compound frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents—standardized disposal protocols are non-negotiable.

Improper disposal not only violates federal environmental regulations but also poses severe risks to laboratory personnel and municipal waste streams. As a Senior Application Scientist, I have structured this guide to provide a self-validating, step-by-step operational framework for the safe handling, accumulation, and final disposal of this compound, grounded in the principles of the US EPA Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[1][2].

Part 1: Hazard Characterization & Regulatory Classification

Before any chemical can be disposed of, it must be properly characterized. 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a biologically active nitrogenous heterocycle. While it is not specifically listed on the EPA’s P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products[2], it exhibits hazard characteristics that mandate its treatment as hazardous chemical waste.

Causality in Hazard Classification

The presence of the primary amine and the pyrimido-pyridine core dictates its reactivity and toxicity profile. Compounds of this class typically act as irritants to mucous membranes and the respiratory tract, and present acute oral toxicity[3]. If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, or Dichloromethane) during assays or synthesis, the resulting waste stream inherits the RCRA characteristic hazards of the solvent (e.g., Ignitability[D001] or Toxicity [D004-D043])[2].

Table 1: Physicochemical & Hazard Profile for Waste Segregation

ParameterSpecification / ClassificationOperational Implication
CAS Number 120266-91-3Required for accurate waste manifesting.
Physical State Solid (Powder)Prone to aerosolization; handle in a ductless or exhausted fume hood.
GHS Hazards H302, H315, H319, H335Requires specific PPE (nitrile gloves, safety goggles, lab coat) to prevent dermal/ocular exposure.
EPA RCRA Status Unlisted (Solid) / Characteristic (if in solution)Must be incinerated at a licensed Treatment, Storage, and Disposal Facility (TSDF)[4]. Do not dispose of in municipal trash or sink.

Part 2: Operational Waste Accumulation Protocols

Waste management begins at the point of generation. Under EPA RCRA regulations, laboratories operate Satellite Accumulation Areas (SAAs) to safely store waste temporarily before transferring it to a Central Accumulation Area (CAA)[4][5].

Protocol A: Solid Waste Containerization (Vials, Contaminated Consumables)

Causality: Solid powders can easily become airborne. Using rigid, sealable containers prevents fugitive dust emissions and complies with the RCRA mandate that containers remain closed unless actively adding waste[5].

  • Selection: Utilize a rigid, wide-mouth High-Density Polyethylene (HDPE) container. HDPE is chemically inert to most solid organic heterocycles.

  • Labeling: Instantly affix a label reading "Hazardous Waste" along with the specific chemical name ("7-Methylpyrido[2,3-d]pyrimidin-4-amine solid waste")[5]. Never use abbreviations.

  • Transfer: Using a dedicated anti-static spatula, transfer residual powders or contaminated weighing paper into the container inside a certified chemical fume hood.

  • Sealing: Tightly secure the threaded cap immediately after the transfer.

Protocol B: Liquid Waste Segregation (Assay/Synthesis Solutions)

Causality: Mixing incompatible solvents can cause exothermic reactions or pressure buildup.

  • Segregation: Determine the solvent used. Segregate into "Halogenated Organic Waste" (e.g., if dissolved in DCM) or "Non-Halogenated Organic Waste" (e.g., if dissolved in DMSO or Methanol).

  • Containment: Pour the solution into the designated 4L or 10L SAA liquid waste carboy using a funnel.

  • Secondary Containment: Ensure the carboy sits within a secondary containment tray capable of holding 110% of the container's volume to mitigate catastrophic leaks.

  • Closure: Remove the funnel and seal the carboy. Leaving a funnel in an SAA waste container is a direct violation of EPA OAC rule 3745-66-73(A)[5].

Part 3: Institutional Handoff and Final Disposal

Once an SAA container is full, or reaches the regulatory limit (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste), it must be moved to the facility's Central Accumulation Area (CAA) within three consecutive days[5].

Table 2: SAA vs. CAA Regulatory Limits

FeatureSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Location At or near the point of generation (Lab)Secured, centralized facility location
Volume Limit 55 gallons (or 1 qt acute)Dictated by Generator Status (VSQG, SQG, LQG)
Time Limit No limit until full90 days (LQG) or 180 days (SQG)[6]
Management Individual ResearchersEnvironmental Health & Safety (EHS) Officers

At the CAA, EHS professionals will perform "lab packing." The 7-Methylpyrido[2,3-d]pyrimidin-4-amine waste will be cataloged on a hazardous waste manifest and transported by a licensed vendor to a TSDF[6]. The ultimate, self-validating disposal method for this compound is high-temperature incineration , which thermally destroys the heterocyclic ring system, converting the nitrogenous waste into harmless N2​ , CO2​ , and H2​O , thereby permanently removing the hazard from the environment.

Waste Management Workflow Visualization

The following diagram illustrates the strict chain of custody required for compliant chemical disposal.

G Gen Point of Generation (Fume Hood / Bench) SAA Satellite Accumulation Area (SAA) Closed Container & Labeled Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) EHS Manifesting & Storage SAA->CAA Within 3 days of limit TSDF Licensed TSDF (High-Temp Incineration) CAA->TSDF Vendor Transport (90/180 days)

Regulatory chain of custody for hazardous laboratory waste from generation to final destruction.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved March 25, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved March 25, 2026, from[Link]

  • Case Western Reserve University EHS. (n.d.). RCRA | Environmental Health and Safety. Retrieved March 25, 2026, from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved March 25, 2026, from [Link]

  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved March 25, 2026, from [Link]

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Handling

Mastering the Safe Handling of 7-Methylpyrido[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 7-Methylpyrido[2,3-d]pyrimidin-4-amine, a heterocyclic amine o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 7-Methylpyrido[2,3-d]pyrimidin-4-amine, a heterocyclic amine of interest, requires a comprehensive understanding of its hazard profile to establish safe handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Risks

7-Methylpyrido[2,3-d]pyrimidin-4-amine, also known by synonyms such as 2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, presents several key hazards that dictate our handling procedures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

These classifications are the foundation upon which our personal protective equipment (PPE) selection and operational protocols are built. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to mitigate the specific risks identified. The following table outlines the minimum required PPE for handling 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 5 mil thickness)Heterocyclic aromatic amines can be absorbed through the skin. Nitrile and neoprene offer good resistance to a broad range of chemicals. Always consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.[1][2]
Eye Protection Chemical Splash GogglesTo prevent eye irritation from airborne particles or accidental splashes, chemical splash goggles that form a seal around the eyes are mandatory.
Respiratory Protection NIOSH-approved N95 or P100 RespiratorAs the compound is a powder that can cause respiratory irritation, a respirator is crucial to prevent inhalation of airborne particles. An N95 filter is sufficient for most applications, while a P100 filter offers a higher level of protection and is recommended for procedures that may generate significant dust.[3][4][5][6]
Body Protection Laboratory CoatA standard laboratory coat is required to protect against skin contact on the arms and body.

Operational Plan: From Weighing to Initial Reaction Setup

A systematic workflow is critical to minimizing exposure and ensuring a safe working environment. The following step-by-step guide details the core operational procedures for handling powdered 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

Preparation and Engineering Controls
  • Designated Area: All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood or a ventilated balance enclosure. This engineering control is the primary method for preventing the dispersal of the powder into the laboratory environment.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within the designated area.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure a proper seal and avoid contamination.

Weighing and Transfer
  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Careful Transfer: Using a clean spatula, carefully transfer the desired amount of 7-Methylpyrido[2,3-d]pyrimidin-4-amine to the weigh boat. Avoid any sudden movements that could create airborne dust.

  • Clean as You Go: Immediately after weighing, use a disposable wipe lightly dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate the spatula and any minor spills on the balance. Dispose of the wipe in the designated solid hazardous waste container.

  • Secure Transfer to Reaction Vessel: Carefully add the weighed compound to the reaction vessel within the fume hood.

The following diagram illustrates the logical flow of the handling process:

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Don_PPE Don PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Proceed to Handling Transfer Transfer to Vessel Weigh->Transfer Decon_Tools Decontaminate Tools Transfer->Decon_Tools Doff_PPE Doff PPE Decon_Tools->Doff_PPE Proceed to Cleanup Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Decon_Area Decontaminate Work Area Dispose_Waste->Decon_Area

Safe handling workflow for 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

Spill Management: A Calm and Controlled Response

In the event of a spill, a pre-planned response is essential to ensure safety and prevent the spread of contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: If not already wearing it, don the full PPE outlined in Section 2.

  • Contain the Spill: For powdered spills, gently cover the material with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.

  • Neutralization (for some amines): While not always necessary for this specific compound, for many amines, a weak acid (like citric acid) can be used to neutralize the material before cleanup.

  • Clean Up: Carefully collect the spilled material and absorbent pads using a scoop and place them into a clearly labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of 7-Methylpyrido[2,3-d]pyrimidin-4-amine and any contaminated materials is a critical final step. All waste generated must be handled in accordance with local, state, and federal regulations.

Waste Segregation and Labeling
  • Solid Waste: Unused compound, contaminated weigh boats, wipes, and PPE (gloves, etc.) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.

Equipment Decontamination

All non-disposable equipment, such as glassware and spatulas, must be thoroughly decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinsate must be collected as hazardous liquid waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse with deionized water.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed procedures, researchers can confidently and safely handle 7-Methylpyrido[2,3-d]pyrimidin-4-amine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 265827, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link].

  • ASTM International. (n.d.). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Retrieved from [Link].

  • The National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. United States Department of Labor. Retrieved from [Link].

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link].

  • Federal Emergency Management Agency. (2023). Equipment Decontamination. Retrieved from [Link].

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link].

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link].

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